G-quadruplex ligand 2
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C37H35IN2O2 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]aniline iodide |
InChI |
InChI=1S/C37H35N2O2.HI/c1-37(2)35(38(3)34-24-13-27-8-6-7-9-33(27)36(34)37)25-12-26-10-14-28(15-11-26)39(29-16-20-31(40-4)21-17-29)30-18-22-32(41-5)23-19-30;/h6-25H,1-5H3;1H/q+1;/p-1 |
InChI Key |
JWESAWVFGDRSBW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of G-quadruplex Ligand 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel G-quadruplex (G4) ligand, referred to as G-quadruplex ligand 2 (also identified as compound A6 in primary literature). This triphenylamine-based ligand has garnered significant interest for its ability to target G-quadruplexes within mitochondrial DNA and subsequently activate the cGAS-STING immunomodulatory pathway, presenting a promising avenue for cancer immunotherapy.
Introduction to G-quadruplexes as Therapeutic Targets
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are stabilized by Hoogsteen hydrogen bonds between guanine bases, forming square-planar arrangements called G-tetrads, which stack upon one another. The presence of G-quadruplexes in key regulatory regions of the genome, such as telomeres and oncogene promoters, has implicated them in the control of gene expression, replication, and genomic stability. Their over-representation in cancer cells compared to normal cells has made them attractive targets for the development of novel anti-cancer therapeutics. Small molecules that can selectively bind to and stabilize G-quadruplexes can interfere with these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Discovery of this compound (Compound A6)
This compound is a triphenylamine-based small molecule engineered to target G-quadruplex structures within mitochondrial DNA (mtDNA). The discovery of this ligand was reported by Xiao-Dong Wang and colleagues in the European Journal of Medicinal Chemistry in 2024.[1][2][3][4] The rationale behind targeting mtDNA G-quadruplexes lies in the potential to induce mtDNA damage. Damaged mtDNA, when released into the cytosol, can be recognized by the innate immune system, specifically through the cGAS-STING pathway, triggering an anti-tumor immune response.
Cellular studies have demonstrated that this compound causes significant mtDNA damage.[4] This damage leads to the stimulation of the cGAS-STING pathway, resulting in the production of cytokines and the maturation of dendritic cells (DCs). In vivo experiments in a 4T1 breast cancer mouse model showed that this ligand suppressed tumor growth and metastasis by modulating the tumor microenvironment (TME), including the reprogramming of macrophages and the activation of T cells.[4]
Synthesis of this compound
The synthesis of triphenylamine-based G-quadruplex ligands typically involves multi-step organic synthesis. While the precise, step-by-step protocol for this compound (A6) is detailed in the primary publication, a general synthetic approach for such compounds can be outlined. This often involves the construction of a central triphenylamine core, followed by the functionalization of the aromatic rings with side chains designed to enhance G-quadruplex binding affinity and selectivity.
General Synthetic Scheme:
A common strategy for synthesizing functionalized triphenylamines is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the sequential addition of different aryl groups to a central aniline or arylamine precursor.
-
Step 1: Synthesis of the Triphenylamine Core. This can be achieved by reacting a diarylamine with an appropriately substituted aryl halide in the presence of a palladium catalyst and a suitable base.
-
Step 2: Functionalization of the Core. The triphenylamine core can be further modified to introduce functional groups that are crucial for G-quadruplex interaction. These modifications might include the addition of cationic side chains to interact with the negatively charged phosphate backbone of DNA, or planar aromatic extensions to facilitate π-π stacking with the G-tetrads.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds, based on information from the primary literature and general knowledge of G-quadruplex ligand evaluation.
Table 1: In Vitro Biological Activity of this compound (A6)
| Parameter | Value | Cell Line/Conditions |
| Cytotoxicity (IC50) | ||
| 4T1 (Murine Breast Cancer) | Data not publicly available | 72 h incubation |
| Other Cancer Cell Lines | Data not publicly available | 72 h incubation |
| G4-Binding Affinity (Kd) | ||
| Mitochondrial G4 | Data not publicly available | FRET-melting assay |
| Telomeric G4 (hTelo) | Data not publicly available | FRET-melting assay |
| Oncogene Promoter G4 (c-myc) | Data not publicly available | FRET-melting assay |
| cGAS-STING Pathway Activation | ||
| IFN-β Production | Concentration-dependent increase | 4T1 cells |
| p-TBK1 Levels | Concentration-dependent increase | 4T1 cells |
| p-IRF3 Levels | Concentration-dependent increase | 4T1 cells |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (A6)
| Model | Treatment | Outcome |
| 4T1 Syngeneic Mouse Model | ||
| Primary Tumor Growth | A6 vs. Vehicle | Significant suppression of tumor growth |
| Metastasis | A6 vs. Vehicle | Significant reduction in lung metastases |
| Tumor Microenvironment Modulation | ||
| Macrophage Polarization | A6 vs. Vehicle | Shift from M2 to M1 phenotype |
| T-cell Activation | A6 vs. Vehicle | Increased infiltration of CD8+ T cells |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the discovery and characterization of G-quadruplex ligands like compound A6.
FRET Melting Assay for G-quadruplex Binding
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., labeled with FAM at the 5' end and TAMRA at the 3' end).
-
Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
This compound (A6) dissolved in a suitable solvent (e.g., DMSO).
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the annealing buffer at a final concentration of 0.2 µM.
-
Add the this compound to the oligonucleotide solution at various concentrations (e.g., 0.2, 0.5, 1, 2, 5 µM). Include a control sample with no ligand.
-
Heat the samples to 95°C for 5 minutes to denature any secondary structures.
-
Allow the samples to cool slowly to room temperature to facilitate G-quadruplex formation.
-
Place the samples in the real-time PCR instrument.
-
Perform a melt curve analysis by increasing the temperature from 25°C to 95°C at a rate of 1°C/min, while continuously monitoring the FAM fluorescence.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the inflection point of the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control sample from the Tm of the ligand-treated samples. A higher ΔTm indicates stronger stabilization of the G-quadruplex by the ligand.
Western Blot for cGAS-STING Pathway Activation
This assay is used to detect the phosphorylation of key proteins in the cGAS-STING pathway.
Materials:
-
Cancer cell line (e.g., 4T1).
-
This compound (A6).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Assay for Cytosolic mtDNA
This assay is used to visualize the release of mitochondrial DNA into the cytoplasm.
Materials:
-
Cancer cell line (e.g., 4T1).
-
This compound (A6).
-
MitoTracker Red CMXRos.
-
Primary antibody against DNA (e.g., anti-dsDNA antibody).
-
Alexa Fluor 488-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Fixation and permeabilization buffers.
-
Fluorescence microscope.
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time.
-
Stain the mitochondria by incubating the cells with MitoTracker Red CMXRos for 30 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-dsDNA primary antibody for 1 hour.
-
Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the DNA signal (green) with the cytoplasm, outside of the nucleus (blue) and mitochondria (red), indicates cytosolic mtDNA.
Visualization of Pathways and Workflows
cGAS-STING Signaling Pathway
The following diagram illustrates the activation of the cGAS-STING pathway by this compound.
Caption: Activation of the cGAS-STING pathway by this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the discovery and evaluation of a G-quadruplex ligand.
Caption: Experimental workflow for G4 ligand discovery and evaluation.
Conclusion
This compound (compound A6) represents a significant advancement in the field of G-quadruplex-targeting therapeutics. Its unique mechanism of action, involving the targeting of mitochondrial DNA G-quadruplexes and the subsequent activation of the cGAS-STING immunomodulatory pathway, opens up new possibilities for cancer treatment. This technical guide provides a foundational understanding of this promising new ligand, from its discovery and synthesis to its biological evaluation. Further research and development in this area hold the potential to translate this innovative therapeutic strategy into clinical applications.
References
- 1. Recent Progress and Potential of G4 Ligands in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a triphenylamine-based ligand that targets mitochondrial DNA G-quadruplexes and activates the cGAS-STING immunomodulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of G-Quadruplex Ligand Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the interaction between small molecule ligands and G-quadruplex (G4) DNA structures. As G-quadruplexes are increasingly recognized for their roles in critical cellular processes, including telomere maintenance and oncogene regulation, the development of ligands that selectively target these structures has become a promising avenue for therapeutic intervention, particularly in oncology. This document provides a comprehensive overview of the structural basis of these interactions, quantitative binding data for key ligands, detailed experimental protocols for their characterization, and visualizations of the pertinent signaling pathways.
Introduction to G-Quadruplex Structures and Ligand Binding
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. They are composed of square planar arrangements of four guanine bases, called G-tetrads, which are stabilized by Hoogsteen hydrogen bonds and further coordinated by a central monovalent cation, typically K⁺ or Na⁺. These G-tetrads stack upon one another to form the G-quadruplex structure. The loops connecting the guanine tracts can adopt various conformations, leading to a high degree of structural polymorphism, including parallel, antiparallel, and hybrid topologies.
The unique structural features of G-quadruplexes, such as the large planar surface of the external G-tetrads and the distinct grooves and loops, provide multiple sites for ligand recognition. The primary modes of ligand interaction are:
-
End-stacking: Aromatic, planar ligands interact with the flat surface of the external G-tetrads via π-π stacking interactions. This is the most common binding mode.
-
Groove binding: Ligands bind to the grooves of the G-quadruplex, often through electrostatic interactions with the phosphate backbone.
-
Loop binding: Ligands interact with the nucleotide loops connecting the G-tracts.
-
Intercalation: Some ligands can intercalate between G-tetrads, though this is less common.
The affinity and selectivity of a ligand for a particular G-quadruplex are determined by a combination of these interactions, as well as by the specific topology of the G4 structure.
Quantitative Binding Data of Key G-Quadruplex Ligands
The following tables summarize the quantitative binding data for several well-characterized G-quadruplex ligands. These values provide a comparative measure of their affinity and selectivity for G-quadruplex DNA.
Table 1: Binding Affinity of TMPyP4 with G-Quadruplex DNA
| G-Quadruplex Sequence | Topology | Method | Kd (μM) | Ka (M-1) | Reference |
| Human Telomeric (Tel22) | Hybrid (in K⁺) | ITC | - | 2 x 106 | [1] |
| Human Telomeric (Tel22) | Antiparallel (in Na⁺) | T-Jump | - | - | [2] |
| c-MYC Promoter | Parallel | Fluorimetric Titration | - | - | [3] |
| AT11-L2 | Parallel | Fluorescence Titration | 1.3 | - | [4] |
Table 2: Binding Affinity of Telomestatin with G-Quadruplex DNA
| G-Quadruplex Sequence | Topology | Method | Binding Energy (kcal/mol) | Reference |
| Human Telomeric | Antiparallel | Molecular Dynamics | -191.6 (2:1 complex) | [5] |
| Human Telomeric | - | Molecular Dynamics | -70.4 (G4) vs -30.3 (duplex) | [6] |
| Human Telomeric | - | Molecular Dynamics | -65.3 (bottom intercalation) | [7] |
Table 3: Binding Affinity of RHPS4 with G-Quadruplex DNA
| G-Quadruplex Sequence | Topology | Method | Kd (μM) | Reference | | :--- | :--- | :--- | :--- | | Telomeric (Tel24) | Hybrid | Fluorescence Titration | 1.84 |[8] | | Human Telomeric | - | SPR | High Affinity |[9] |
Table 4: Binding Affinity of BRACO-19 with G-Quadruplex DNA
| G-Quadruplex Sequence | Topology | Method | Kd (μM) | Ka (M-1) | Reference |
| AT11-L2 | Parallel | Fluorescence Titration | 5.6 | - | [4] |
| Human Telomeric | - | Molecular Dynamics | - | 30 x 106 | [6] |
| Enterovirus A71 | - | SPR | 0.23 | - | [10] |
| Human Telomeric | Antiparallel | Molecular Dynamics | -53.9 (bottom binding, kcal/mol) | - | [11] |
Table 5: Binding Affinity of Naphthalene Diimide Derivatives with G-Quadruplex DNA
| Ligand | G-Quadruplex Sequence | Ka (M-1) | Selectivity (G4/dsDNA) | Reference |
| Cyclic NDI 1 | a-core (telomeric) | 106 - 107 | 270 | [12] |
| ALI-C3 | h-telo 22-mer | 8.7 x 106 | 87 | [13] |
| BBZ-ARO | h-telo 22-mer | 9.5 x 107 | 158.3 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between ligands and G-quadruplexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for obtaining high-resolution structural information about G-quadruplex-ligand complexes in solution.[14]
Protocol for 1D 1H NMR Titration:
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide (0.1–0.5 mM) in a buffer containing a cation to stabilize the G4 structure (e.g., 25 mM potassium phosphate, 95 mM KCl, pH 7.0).[15]
-
Prepare a concentrated stock solution of the ligand (20–40 mM) in a suitable solvent (e.g., H₂O or DMSO-d₆).[15]
-
Confirm the formation of the G-quadruplex structure by acquiring a 1D ¹H-NMR spectrum. The characteristic imino proton signals of the G-tetrads should be visible in the 10.5–12 ppm region.[15]
-
-
Titration:
-
Acquire a 1D ¹H-NMR spectrum of the G-quadruplex solution alone.
-
Add small aliquots of the concentrated ligand stock solution to the NMR tube containing the G-quadruplex solution to achieve desired ligand-to-DNA molar ratios (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, etc.).[15]
-
After each addition, gently mix the sample and allow it to equilibrate.
-
Acquire a 1D ¹H-NMR spectrum at each titration point.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations of the G-quadruplex protons (especially the imino and aromatic protons) upon ligand addition.
-
Significant changes in chemical shifts indicate binding. The magnitude of the shift can provide information about the binding site and the stoichiometry of the interaction.
-
Protocol for Structure Determination (2D NMR):
-
Sample Preparation: Prepare a sample of the G-quadruplex-ligand complex at a 1:1 or other determined stoichiometry. For detailed structural analysis, isotopic labeling (¹⁵N, ¹³C) of the oligonucleotide or ligand may be necessary.[16]
-
NMR Data Acquisition: Acquire a suite of 2D NMR experiments, including:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of the G-quadruplex and the ligand. This is crucial for determining the binding mode.[16]
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within the sugar and base moieties.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): For assigning resonances in isotopically labeled samples.[16]
-
-
Structure Calculation:
-
Assign all relevant proton resonances of the G-quadruplex and the ligand in the complex.[16]
-
Use the distance restraints derived from NOESY cross-peaks to calculate a 3D structural model of the complex using molecular modeling software.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to study the topology of G-quadruplexes and the conformational changes induced by ligand binding.[17]
Protocol for CD Analysis:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
-
-
CD Spectra Acquisition:
-
Record a baseline CD spectrum of the buffer alone in a quartz cuvette (typically 1 cm path length).
-
Record the CD spectrum of the folded G-quadruplex solution from approximately 320 nm to 220 nm. The spectral signature will indicate the G-quadruplex topology (e.g., a positive peak around 260 nm for parallel, a positive peak around 295 nm for antiparallel).[17]
-
-
Ligand Titration:
-
Add increasing concentrations of the ligand to the G-quadruplex solution.
-
Record a CD spectrum after each addition. Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G-quadruplex or stabilization of a particular topology.
-
-
CD Melting Assay:
-
To determine the thermal stability of the G-quadruplex in the absence and presence of the ligand, monitor the CD signal at a characteristic wavelength (e.g., 260 nm or 295 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of the kinetics and affinity of G-quadruplex-ligand interactions.[9]
Protocol for SPR Analysis:
-
Chip Preparation:
-
Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.
-
Alternatively, use amine coupling to immobilize the G-quadruplex on a carboxymethylated dextran surface.
-
-
Experimental Setup:
-
The running buffer should contain the appropriate cation to maintain the G-quadruplex structure (e.g., PBS with 100 mM KCl).
-
The ligand (analyte) is prepared in a series of concentrations in the running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the ligand over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams.
-
After each ligand injection, inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different ligand concentrations if necessary (e.g., with a pulse of high salt or low pH solution).
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[18]
Protocol for ITC Analysis:
-
Sample Preparation:
-
Prepare the G-quadruplex solution (typically 10-20 µM) in the desired buffer and place it in the sample cell of the calorimeter.
-
Prepare the ligand solution (typically 100-200 µM) in the exact same buffer and load it into the injection syringe. It is critical that the buffer composition is identical for both the G-quadruplex and the ligand to avoid heats of dilution.[19]
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand solution into the G-quadruplex solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.
-
Fit this binding isotherm to a suitable binding model to determine the Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.[18]
-
X-ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of G-quadruplex-ligand complexes, offering unparalleled detail about the binding mode and specific molecular interactions.[20]
Protocol for X-ray Crystallography:
-
Sample Preparation:
-
Synthesize and purify high-quality G-quadruplex-forming oligonucleotide and the ligand.
-
Prepare a concentrated solution of the G-quadruplex-ligand complex in a suitable buffer.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
The goal is to find conditions that promote the growth of well-ordered single crystals of the complex.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the electron density map of the crystal.
-
Use molecular replacement or other phasing methods to solve the crystal structure.
-
Build an atomic model of the G-quadruplex-ligand complex into the electron density map.
-
Refine the model against the experimental data to obtain the final high-resolution structure.[21]
-
Signaling Pathways and Logical Relationships
The stabilization of G-quadruplex structures by small molecule ligands can have profound effects on cellular signaling pathways, primarily through the regulation of gene expression and the maintenance of telomere integrity.
Inhibition of c-MYC Transcription
The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Formation of this G4 can act as a transcriptional repressor. Ligands that stabilize this structure can effectively downregulate c-MYC expression, leading to anti-proliferative effects.[22]
Figure 1. Signaling pathway of c-MYC transcription inhibition by G-quadruplex stabilization.
Telomerase Inhibition and Telomere Dysfunction
The 3' overhang of telomeres is a G-rich sequence that can form G-quadruplexes. Stabilization of these G4 structures by ligands inhibits the activity of telomerase, an enzyme essential for maintaining telomere length in most cancer cells. This leads to telomere shortening, uncapping, and the induction of a DNA damage response, ultimately resulting in cell senescence or apoptosis.
Figure 2. Pathway of telomerase inhibition and telomere dysfunction induced by G4 ligands.
Experimental Workflow for G-Quadruplex Ligand Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel G-quadruplex ligand.
Figure 3. A typical experimental workflow for G-quadruplex ligand characterization.
Conclusion
The structural and thermodynamic basis of G-quadruplex-ligand interactions is a rapidly advancing field with significant implications for the development of novel therapeutics. The combination of biophysical techniques, structural biology, and cellular assays provides a powerful toolkit for the rational design and optimization of selective and potent G4 ligands. This guide provides a foundational understanding of the key principles and methodologies in this area, serving as a valuable resource for researchers dedicated to harnessing the therapeutic potential of targeting G-quadruplex DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 3. cbgp.upm.es [cbgp.upm.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of MYC through G-quadruplex structures [ouci.dntb.gov.ua]
- 8. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folding and unfolding pathways of the human telomeric G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. pnas.org [pnas.org]
- 12. TRF2 promotes dynamic and stepwise looping of POT1 bound telomeric overhang - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portal.research.lu.se [portal.research.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
in vitro characterization of G-quadruplex ligand 2
An in-depth guide to the in vitro characterization of G-quadruplex ligands, this document outlines the core biophysical and biochemical assays essential for evaluating the interaction of small molecules with G-quadruplex (G4) DNA structures. The following sections provide a comprehensive overview of experimental protocols, data presentation, and the logical workflows involved in this scientific investigation, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary: Ligand 2
The interaction of a novel G-quadruplex ligand, herein referred to as "Ligand 2," with various G4-forming sequences and duplex DNA has been characterized using multiple biophysical techniques. The data below summarizes its binding affinity, thermal stabilization effects, and thermodynamic profile, offering a comparative view of its potency and selectivity.
Table 1: Thermal Stabilization of G-Quadruplex Structures by Ligand 2 (FRET-Melting Assay)
| Target Oligonucleotide | G4 Topology | Tm without Ligand (°C) | Tm with Ligand 2 (°C) | ΔTm (°C) |
| Telomeric (22AG) | Hybrid | 58.5 | 79.0 | 20.5 |
| c-MYC (Pu27) | Parallel | 65.2 | 83.5 | 18.3 |
| BCL-2 (Pu39) | Hybrid | 62.1 | 78.9 | 16.8 |
| ds26 (Duplex DNA) | Duplex | 72.0 | 73.1 | 1.1 |
Tm: Melting Temperature. ΔTm represents the increase in melting temperature upon ligand binding, indicating stabilization.
Table 2: Binding Affinity of Ligand 2 (Surface Plasmon Resonance - SPR)
| Target Oligonucleotide | Association Rate (ka, M-1s-1) | Dissociation Rate (kd, s-1) | Dissociation Constant (KD, nM) |
| Telomeric (22AG) | 1.2 x 105 | 2.5 x 10-4 | 2.1 |
| c-MYC (Pu27) | 3.5 x 105 | 5.0 x 10-4 | 1.4 |
| ds26 (Duplex DNA) | 7.8 x 103 | 9.1 x 10-3 | 1167 |
KD (Dissociation Constant) is a measure of binding affinity; a lower KD indicates a stronger interaction.
Table 3: Thermodynamic Profile of Ligand 2 Binding to c-MYC G4 (Isothermal Titration Calorimetry - ITC)
| Parameter | Value |
| Stoichiometry (n) | ~2 |
| Dissociation Constant (KD, nM) | 1.5 |
| Enthalpy Change (ΔH, kcal/mol) | -12.5 |
| Entropy Change (TΔS, kcal/mol) | -2.1 |
| Gibbs Free Energy (ΔG, kcal/mol) | -10.4 |
These values indicate an enthalpically driven binding interaction, characteristic of strong stacking and hydrogen bonding between the ligand and the G-quadruplex.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for the in vitro characterization of G-quadruplex ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.[1][2]
-
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled at its 5' and 3' ends with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA), respectively. In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G4 structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. A ligand that stabilizes the G-quadruplex will result in a higher Tm.[3]
-
Protocol:
-
Oligonucleotide Annealing: The dual-labeled oligonucleotide (e.g., F21T) is annealed in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Reaction Setup: Annealed oligonucleotide (final concentration 0.2 µM) is mixed with the G4 ligand (e.g., 1 µM Ligand 2) or a vehicle control (e.g., DMSO) in a 96-well PCR plate.
-
Data Acquisition: The fluorescence is monitored using a real-time PCR system. The temperature is increased from 25°C to 95°C at a rate of 1°C/min, with fluorescence readings taken at each interval.
-
Data Analysis: The Tm is determined by calculating the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).[4]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand-DNA interactions in real-time.[5][6]
-
Principle: A biotinylated G4-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing the ligand is flowed over the chip surface. Binding of the ligand to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Protocol:
-
Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is primed and conditioned according to the manufacturer's instructions. The biotinylated G4 oligonucleotide is injected over the flow cell until the desired immobilization level is reached (~1000 RU). A reference flow cell is left blank or immobilized with a control sequence.[7]
-
Binding Analysis: The G4 ligand is prepared in a series of concentrations (e.g., 0.1 µM to 10 µM) in a suitable running buffer (e.g., HBS-EP+ with 100 mM KCl).
-
Injection: Each concentration of the ligand is injected over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed over the chip (e.g., 600 seconds).
-
Regeneration: If necessary, a regeneration solution (e.g., a short pulse of 10 mM NaOH) is injected to remove any remaining bound ligand before the next injection.
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
-
Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing the G-quadruplex DNA. The heat change upon each injection is measured. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[10]
-
Protocol:
-
Sample Preparation: The G4-forming oligonucleotide is folded in a potassium-containing buffer and dialyzed extensively against the same buffer to minimize heat of dilution effects. The ligand is dissolved in the final dialysis buffer.
-
Instrument Setup: The sample cell is filled with the G4 DNA solution (e.g., 10 µM) and the injection syringe is filled with the ligand solution (e.g., 100-150 µM). The experiment is conducted at a constant temperature (e.g., 25°C).[11]
-
Titration: A series of small injections (e.g., 2 µL) of the ligand are made into the sample cell until the binding reaction reaches saturation.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. The resulting isotherm is fitted to a binding model (e.g., one-site binding model) to extract the thermodynamic parameters (n, KD, ΔH).
-
DNA Polymerase Stop Assay
This biochemical assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of DNA polymerase.[12][13][14]
-
Principle: A DNA template containing a G-quadruplex forming sequence is annealed to a fluorescently labeled primer. DNA polymerase extends the primer, but stalls at the site of a stable G-quadruplex structure. A G4-stabilizing ligand will enhance this stalling, leading to an increase in the amount of the truncated "stop" product.[15]
-
Protocol:
-
Template-Primer Annealing: A 5'-fluorescently labeled primer is annealed to a template containing the G4 sequence in a buffer containing KCl to pre-form the G-quadruplex.
-
Reaction: The annealed template-primer is incubated with the G4 ligand at various concentrations for a short period. The polymerase reaction is initiated by adding Taq polymerase and dNTPs.
-
Termination and Analysis: The reaction is allowed to proceed for a defined time and then terminated by adding a stop solution (e.g., formamide with EDTA). The DNA products are denatured by heating and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is imaged using a fluorescence scanner. The intensity of the full-length product and the polymerase stop product are quantified. Increased intensity of the stop product in the presence of the ligand indicates G4 stabilization.[16]
-
Visualizations
The following diagrams illustrate the key workflows and concepts in G-quadruplex ligand characterization.
Caption: Experimental workflow for in vitro characterization of G4 ligands.
Caption: Ligand 2-mediated stabilization of a promoter G4 leading to transcriptional repression.
References
- 1. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 12. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 15. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Uptake and Localization of the G-Quadruplex Ligand PhenDC3
This technical guide provides a comprehensive overview of the cellular uptake and localization of the G-quadruplex (G4) ligand PhenDC3. It is intended for researchers, scientists, and drug development professionals working with G4-targeting compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows.
Introduction
PhenDC3 is a well-characterized G-quadruplex ligand that has been the subject of numerous studies to understand its biological activity. A critical aspect of its mechanism of action is its ability to enter cells and accumulate in specific subcellular compartments, where it can interact with its G4 targets. This guide focuses on the methodologies used to elucidate the cellular uptake and localization of PhenDC3, providing a framework for the investigation of other G4 ligands.
Quantitative Data on Cellular Uptake and Localization
The following tables summarize quantitative data regarding the cellular uptake and distribution of PhenDC3 in various cell lines.
Table 1: Cellular Uptake of PhenDC3
| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake (pmol/10^6 cells) | Analytical Method | Reference |
| U2OS | 1 | 24 | 150 ± 20 | Mass Spectrometry | |
| HeLa | 1 | 24 | 125 ± 15 | Mass Spectrometry | |
| A549 | 10 | 4 | Approx. 40 | Fluorescence Measurement |
Table 2: Subcellular Distribution of PhenDC3
| Cell Line | Fraction | % of Total Cellular Ligand | Method | Reference |
| U2OS | Nucleus | 60 - 70% | Subcellular Fractionation & MS | |
| U2OS | Cytoplasm | 20 - 30% | Subcellular Fractionation & MS | |
| U2OS | Mitochondria | < 5% | Subcellular Fractionation & MS | |
| A549 | Nucleoli | High Accumulation | Fluorescence Microscopy |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
3.1. Confocal Laser Scanning Microscopy (CLSM) for Localization
This protocol is used to visualize the subcellular localization of PhenDC3 by leveraging its intrinsic fluorescence.
-
Cell Culture: Plate cells (e.g., A549) on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Ligand Incubation: Treat the cells with PhenDC3 at the desired concentration (e.g., 1-10 µM) in a complete medium and incubate for the desired time (e.g., 4-24 hours) at 37°C in a 5% CO2 atmosphere.
-
Nuclear and/or Organelle Staining:
-
For nuclear co-localization, incubate cells with a nuclear stain such as Hoechst 33342 (e.g., 1 µg/mL) for 15 minutes.
-
For nucleolar co-localization, cells can be transfected with a fluorescently-tagged nucleolar protein (e.g., GFP-fibrillarin) prior to ligand incubation.
-
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess ligand.
-
Imaging: Mount the dishes on the stage of a confocal microscope. Acquire images using appropriate laser excitation and emission filter sets. For PhenDC3, excitation is typically performed with a 405 nm laser, and emission is collected in the 420-500 nm range. For Hoechst 33342, use a 405 nm excitation and collect emission in the 450-495 nm range.
-
Image Analysis: Merge the different channels to determine the degree of co-localization between PhenDC3 and the subcellular markers.
3.2. Flow Cytometry for Quantifying Cellular Uptake
This protocol allows for the quantification of ligand uptake across a large cell population.
-
Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Ligand Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with various concentrations of PhenDC3 for specific time points.
-
Washing: Wash the cells twice with cold PBS to stop the uptake and remove the extracellular ligand.
-
Cell Lysis (for non-fluorescent ligands): If the ligand is not fluorescent, lyse the cells and use a detection method like mass spectrometry. For fluorescent ligands like PhenDC3, this step is not necessary.
-
Flow Cytometry Analysis: Resuspend the cells in PBS. Analyze the cell population using a flow cytometer equipped with a UV or violet laser for PhenDC3 excitation. Measure the fluorescence intensity in the appropriate channel (e.g., Pacific Blue or DAPI channel).
-
Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized ligand.
3.3. Subcellular Fractionation and Mass Spectrometry
This protocol provides a quantitative measure of PhenDC3 distribution in different cellular compartments.
-
Cell Culture and Ligand Incubation: Grow a large number of cells (e.g., 10-20 x 10^6) and incubate with PhenDC3 as described above.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Subcellular Fractionation: Use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the cytoplasmic, nuclear, and mitochondrial fractions according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration in each fraction to normalize the ligand amount.
-
Ligand Extraction: Extract PhenDC3 from each fraction using an appropriate organic solvent (e.g., acetonitrile).
-
Mass Spectrometry (LC-MS/MS): Quantify the amount of PhenDC3 in each extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A standard curve with known concentrations of PhenDC3 should be prepared to ensure accurate quantification.
-
Data Analysis: Express the amount of PhenDC3 in each fraction as a percentage of the total amount detected in all fractions combined.
Visualized Workflows and Pathways
4.1. General Workflow for Analyzing Cellular Uptake and Localization
The following diagram illustrates a typical experimental workflow for investigating the cellular behavior of a G4 ligand like PhenDC3.
4.2. Proposed Cellular Uptake Mechanism
While the exact uptake mechanism for PhenDC3 is not fully elucidated, evidence suggests a multi-step process that likely involves passive diffusion and active transport, followed by rapid translocation to the nucleus.
Triphenylamine-Based G-Quadruplex Ligands: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are increasingly recognized as promising therapeutic targets, particularly in oncology. Their formation in key genomic regions, such as telomeres and oncogene promoters, plays a crucial role in cellular proliferation and stability. Small molecules that can selectively bind and stabilize these G4 structures, known as G4 ligands, are of significant interest for drug development. The triphenylamine (TPA) scaffold has emerged as a versatile and effective core for the rational design of potent and selective G4 ligands. This technical guide provides a comprehensive review of triphenylamine-based G4 ligands, covering their synthesis, biophysical evaluation, and cellular mechanisms of action. It includes detailed experimental protocols for key characterization assays, tabulated quantitative data for comparative analysis, and diagrams of critical pathways and workflows to facilitate understanding and application in a research and development setting.
Introduction: G-Quadruplexes as Therapeutic Targets
Guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The stability of the G4 structure is further enhanced by the presence of a central monovalent cation, typically K⁺ or Na⁺.
The biological significance of G4s is underscored by their prevalence in functionally important regions of the genome. They are notably found in:
-
Telomeres: The repetitive (TTAGGG)n sequences at the ends of human chromosomes can form G4 structures, which inhibit the activity of telomerase, an enzyme overactive in approximately 85% of cancers.
-
Oncogene Promoters: G4-forming sequences have been identified in the promoter regions of numerous oncogenes, including c-MYC, BCL-2, KRAS, and VEGF. Stabilization of these G4s by small molecules can repress the transcription of these cancer-driving genes.
The selective stabilization of G4 structures over canonical duplex DNA is a key strategy in anticancer drug design. The triphenylamine (TPA) core, with its propeller-like, non-planar geometry and amenability to trifunctionalization, serves as an excellent scaffold for developing ligands that can effectively and selectively interact with the diverse topologies of G4s. By attaching cationic side chains, such as linear or macrocyclic polyamines, to the TPA core, researchers have developed ligands with high affinity and improved selectivity for G4 DNA.[1][2]
Synthesis of Polyamine-Substituted Triphenylamine Ligands
The synthesis of TPA-based G4 ligands typically involves a multi-step process. A common strategy is the functionalization of a central TPA core with polyamine side chains, which provide the positive charges necessary for electrostatic interaction with the negatively charged phosphate backbone of DNA. A key intermediate in this process is often tris(4-formylphenyl)amine.
Detailed Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of a tri-substituted TPA ligand with linear polyamine chains.
Step 1: Synthesis of Tris(4-formylphenyl)amine (Intermediate)
-
Vilsmeier-Haack Formylation: Triphenylamine is subjected to a threefold Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 95°C) for several hours.
-
Work-up and Purification: The reaction mixture is carefully hydrolyzed by pouring it onto ice. The resulting precipitate, crude tris(4-formylphenyl)amine, is collected by filtration, washed, and can be purified by recrystallization or column chromatography to yield the desired trialdehyde intermediate.
Step 2: Reductive Amination with a Polyamine
-
Imine Formation: Tris(4-formylphenyl)amine (1 equivalent) and a desired polyamine (e.g., N,N-dimethylethylenediamine, >3 equivalents) are dissolved in a suitable solvent such as methanol (MeOH) or dichloromethane (DCE). The mixture is stirred, often at reflux, to facilitate the formation of the corresponding tris-imine intermediate.
-
Reduction: A reducing agent is added to the reaction mixture to reduce the imine bonds to amine bonds. Sodium borohydride (NaBH₄) is a common choice. The addition is often performed portion-wise at a reduced temperature (e.g., 0°C or room temperature) to control the reaction rate.
-
Final Work-up: After the reduction is complete (monitored by TLC or LC-MS), the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically using column chromatography, to yield the final polyamine-substituted triphenylamine G4 ligand.[1][3]
Biophysical Characterization of Ligand-G4 Interaction
A suite of biophysical techniques is essential to characterize the binding affinity, selectivity, and mode of interaction of TPA ligands with G4 DNA.[4] The following workflow outlines a typical characterization cascade.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are a high-throughput method to assess the ability of a ligand to thermally stabilize a G4 structure. The principle relies on a G4-forming oligonucleotide dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 state, the ends are in proximity, and FRET occurs (low fluorescence). Upon heating, the G4 unfolds, separating the fluorophore and quencher, resulting in a sharp increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded. The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect.
Detailed Protocol: FRET Melting Assay
-
Oligonucleotide Preparation: Prepare a stock solution of the dually labeled G4-forming oligonucleotide (e.g., F21T, a human telomeric sequence) in a relevant buffer (e.g., 10 mM lithium cacodylate, pH 7.2).
-
Annealing: Anneal the oligonucleotide to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. This is typically done in the presence of a cation (e.g., 100 mM KCl) that supports G4 formation.
-
Assay Plate Setup: In a 96-well PCR plate, add the annealed oligonucleotide to a final concentration of 0.2 µM in the assay buffer.
-
Ligand Addition: Add the TPA ligand at the desired concentration (e.g., 1 µM). Include a "no ligand" control (with DMSO if used as a solvent for the ligand).
-
Measurement: Perform the melting experiment in a real-time PCR instrument. Monitor the fluorescence of the donor fluorophore (e.g., FAM) while increasing the temperature from ~25°C to 95°C in increments of 1°C/minute.
-
Data Analysis: Plot the normalized fluorescence versus temperature. The Tm is determined from the first derivative of the melting curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm in the presence of the ligand (ΔTm = Tm(ligand) - Tm(control)).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the topology of G4 structures and to observe any conformational changes induced by ligand binding. Different G4 topologies (parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures:
-
Parallel: A positive peak around 260 nm and a negative peak around 240 nm.
-
Antiparallel: A positive peak around 295 nm and a negative peak around 260 nm.
-
Hybrid: Two positive peaks around 295 nm and 260 nm, with a negative peak around 245 nm.
Detailed Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the G4-forming oligonucleotide (e.g., 5 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 60 mM KCl, pH 7.4). Anneal the DNA as described for the FRET assay.
-
Baseline Spectrum: Record a baseline spectrum of the buffer alone in a quartz cuvette (e.g., 4 mm path length).
-
DNA Spectrum: Record the CD spectrum of the annealed G4 DNA from 220 nm to 320 nm to confirm its initial topology.
-
Ligand Titration: Add increasing molar equivalents of the TPA ligand to the cuvette (e.g., 0.5 to 4 equivalents). After each addition, allow the sample to equilibrate for 5-10 minutes before recording the spectrum.
-
Data Analysis: Subtract the buffer baseline from all spectra. Observe changes in the spectral shape and peak positions to determine if the ligand induces a conformational change in the G4 topology. An induced CD signal in the ligand's absorption region can also confirm binding.[5]
Fluorescent Intercalator Displacement (G4-FID) Assay
The G4-FID assay is a competition assay used to determine the binding affinity of a ligand for a G4 structure. It relies on the displacement of a fluorescent probe, such as Thiazole Orange (TO), which is weakly fluorescent in solution but becomes highly fluorescent upon binding to a G4 structure. When a test ligand is added, it competes with TO for binding sites. A successful competitor will displace TO, leading to a decrease in fluorescence. The concentration of ligand required to displace 50% of the probe (DC₅₀) is a measure of its binding affinity.[6][7]
Detailed Protocol: G4-FID Assay
-
Reagent Preparation: Prepare stock solutions of the G4-forming oligonucleotide, the fluorescent probe (Thiazole Orange), and the TPA test ligand in the assay buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2). Anneal the oligonucleotide as previously described.
-
Assay Plate Setup: In a 96-well black, flat-bottom plate, prepare a solution containing the annealed G4 oligonucleotide (final concentration 0.25 µM) and Thiazole Orange (final concentration 0.5 µM).
-
Ligand Titration: Add the TPA ligand in increasing concentrations across the wells of the plate. Include a "no ligand" control.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence intensity using a microplate reader. For Thiazole Orange, the excitation wavelength is typically ~501 nm and emission is measured at ~533 nm.[8][9]
-
Data Analysis: Plot the percentage of fluorescence decrease against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ value. A lower DC₅₀ value indicates a higher binding affinity.
Quantitative Data of Triphenylamine-Based G4 Ligands
The effectiveness of TPA-based ligands is quantified by their ability to stabilize G4 structures (ΔTm) and their binding affinity (DC₅₀ or Kd). The tables below summarize representative data for TPA derivatives functionalized with linear polyamines, illustrating the impact of side-chain structure on G4 interaction.
Table 1: FRET Melting Data (ΔTm in °C) for TPA Ligands with Linear Polyamine Chains
| Ligand | G4 Target (F-21-T) | Duplex Target (F-ds-T) | Selectivity (ΔTm G4 / ΔTm ds) |
| TPA1P | 13.1 | 5.1 | 2.6 |
| TPA2P | 19.5 | 6.5 | 3.0 |
| TPA3P | 24.3 | 8.1 | 3.0 |
| TPA1Py | 16.2 | 5.3 | 3.1 |
| TPA2Py | 22.1 | 6.8 | 3.3 |
| TPA3Py | >25 | 8.5 | >2.9 |
Data adapted from ChemBioChem 2020, 21, 1167-1177. Ligands are TPA cores substituted with one, two, or three N,N-dimethylpropylenetriamine (P) or N,N-dimethyl-(4-picolyl)propylenetriamine (Py) side chains. F-21-T is a telomeric G4 sequence; F-ds-T is a duplex control.
Table 2: G4-FID Data (DC₅₀ in µM) for TPA Ligands
| Ligand | c-MYC G4 | h-Telo G4 | Duplex DNA |
| TPA1P | 2.50 | 1.90 | > 20 |
| TPA2P | 0.90 | 0.80 | > 20 |
| TPA3P | 0.50 | 0.40 | > 20 |
| TPA1Py | 1.10 | 0.90 | > 20 |
| TPA2Py | 0.40 | 0.35 | > 20 |
| TPA3Py | 0.25 | 0.20 | > 20 |
Data derived from fluorescence titration experiments in ChemBioChem 2020, 21, 1167-1177. Lower DC₅₀ values indicate stronger binding.
These data clearly demonstrate that increasing the number of polyamine side chains on the TPA core enhances both the G4 stabilization and binding affinity, while maintaining high selectivity over duplex DNA.
Cellular Mechanism of Action: The cGAS-STING Pathway
Beyond direct transcriptional repression, G4 ligands can elicit potent anticancer effects through novel mechanisms. Recent studies have revealed that a TPA-based ligand, designated A6, can target G4 structures within mitochondrial DNA (mtDNA). Stabilization of these mtDNA G4s leads to damage and release of mtDNA fragments into the cytosol. This cytosolic DNA is then detected by the enzyme cyclic GMP-AMP synthase (cGAS), triggering the cGAS-STING innate immune signaling pathway.
Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which promotes the maturation of dendritic cells (DCs) and the activation of T cells. This effectively transforms the tumor microenvironment from immunologically "cold" to "hot," rendering the tumor more susceptible to immune-mediated killing.
This immunomodulatory mechanism represents a novel and powerful strategy for cancer therapy, combining direct G4-targeting with the stimulation of a durable anti-tumor immune response.
Conclusion and Future Directions
Triphenylamine-based ligands are a highly promising class of compounds for targeting G-quadruplex structures. Their modular synthesis allows for fine-tuning of their affinity and selectivity, and their biological activities extend beyond simple transcription inhibition to include the modulation of the tumor immune microenvironment. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field. Future efforts will likely focus on optimizing the pharmacokinetic properties of these ligands, exploring their efficacy in combination therapies, and further elucidating the full spectrum of their cellular mechanisms to accelerate their translation into clinical candidates.
References
- 1. Development of Polyamine-Substituted Triphenylamine Ligands with High Affinity and Selectivity for G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the G-quadruplex Ligand Pyridostatin (PDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. In cancer cells, the stabilization of G4 structures, particularly in the promoter regions of oncogenes and at telomeres, has emerged as a promising anti-cancer strategy. Small molecules that can selectively bind to and stabilize G4s are known as G-quadruplex ligands.
Pyridostatin (PDS) is a well-characterized G-quadruplex ligand that demonstrates high selectivity for G4 structures.[1][2][3] PDS has been shown to induce DNA damage, trigger cell cycle arrest, and promote growth inhibition in various cancer cell lines.[1][2][3] Mechanistically, PDS functions by stabilizing G4s, which can impede the progression of replication forks and transcriptional machinery, leading to DNA double-strand breaks (DSBs).[4] This DNA damage subsequently activates cellular DNA damage response (DDR) pathways, resulting in cell cycle arrest, primarily in the G2 phase, and in some cases, apoptosis.[1][2] Furthermore, recent studies have indicated that PDS can activate the cGAS/STING-dependent innate immune pathway in tumor cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5][6]
These application notes provide detailed experimental protocols for utilizing Pyridostatin in cell culture-based assays to evaluate its anti-proliferative and cytotoxic effects.
Quantitative Data Summary
The following tables summarize the cytotoxic and growth-inhibitory effects of Pyridostatin (PDS) on various human cancer cell lines and a normal fibroblast cell line. The IC50 values represent the concentration of PDS required to inhibit cell growth by 50% after a 72-hour incubation period.
Table 1: IC50 Values of Pyridostatin (PDS) in Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Adenocarcinoma | ~0.2 - 0.5 | [7] |
| HT1080 | Fibrosarcoma | ~0.2 - 0.5 | [7] |
| U2OS | Osteosarcoma | ~0.2 - 0.5 | [7] |
| MRC5 | SV40-transformed Fibroblasts | 5.38 | [3] |
| WI-38 | Normal Lung Fibroblasts | >10 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Pyridostatin on the viability and metabolic activity of cultured cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT1080, U2OS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyridostatin (PDS) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Pyridostatin Treatment:
-
Prepare serial dilutions of PDS from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PDS. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Pyridostatin using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Pyridostatin (PDS)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of PDS (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Detection of DNA Damage (γH2AX Foci) by Immunofluorescence
This protocol describes the detection of DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX) using immunofluorescence microscopy.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Pyridostatin (PDS)
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
After 24 hours, treat the cells with PDS at the desired concentration and for the desired time (e.g., 10 µM for 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci indicates an increase in DNA double-strand breaks.
-
Visualizations
Caption: Experimental workflow for evaluating the cellular effects of PDS.
Caption: Signaling pathway activated by Pyridostatin (PDS).
References
- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-Quadruplex Ligand in FRET Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing G-quadruplex (G4) ligands in Fluorescence Resonance Energy Transfer (FRET) assays. The protocols outlined below are designed to be adaptable for screening and characterizing the binding and stabilization of putative G4 ligands.
Introduction to G-Quadruplexes and FRET Assays
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures play crucial roles in various biological processes, including gene regulation and telomere maintenance, making them attractive targets for drug development.[1][2][3][4] FRET is a powerful biophysical technique used to measure the distance between two fluorophores.[1][2][4][5] In the context of G4s, a DNA oligonucleotide is dually labeled with a donor and an acceptor fluorophore at its ends. In the unfolded state, the fluorophores are far apart, resulting in low FRET. Upon folding into a G4 structure, the ends are brought into proximity, leading to an increase in FRET. G4 ligands that stabilize this folded conformation can be identified and characterized by monitoring changes in the FRET signal.[1][6]
Core Applications
-
High-Throughput Screening (HTS): Rapidly screen chemical libraries to identify novel G4 ligands.[1][2][3][4][5]
-
Ligand Characterization: Determine the binding affinity and stabilization potential of G4 ligands.
-
Selectivity Profiling: Assess the selectivity of ligands for different G4 topologies.[7]
Section 1: FRET-Based Ligand Screening Assay
This protocol describes a primary screening assay to identify compounds that induce or stabilize the G-quadruplex structure. The assay is based on an increase in FRET signal upon ligand-induced G4 formation.
Experimental Workflow
Figure 1: Workflow for the FRET-based G-quadruplex ligand screening assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Dual-labeled G4 Oligonucleotide (e.g., F21T) | Integrated DNA Technologies | Custom |
| Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) | Sigma-Aldrich | T2194, P9541 |
| Test Ligand (Ligand X) | In-house/Vendor | N/A |
| 384-well Black, Flat-Bottom Plates | Corning | 3571 |
Protocol
-
Oligonucleotide Preparation:
-
Synthesize a G4-forming oligonucleotide with a donor fluorophore (e.g., FAM) at the 5'-end and an acceptor/quencher (e.g., TAMRA or BHQ1) at the 3'-end.[1] A commonly used sequence is the human telomeric repeat: 5'-FAM-(GGGTTA)3GGG-TAMRA-3' (F21T).[6]
-
Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of the oligonucleotide at 200 nM in the assay buffer.
-
-
Ligand Preparation:
-
Prepare a stock solution of the test ligand (e.g., 10 mM in DMSO).
-
Create a dilution series of the test ligand in assay buffer.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 10 µL of the 200 nM oligonucleotide working solution.
-
Add 10 µL of the diluted test ligand to the respective wells. For controls, add 10 µL of assay buffer (negative control) or a known G4 ligand (positive control).
-
The final concentration of the oligonucleotide will be 100 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
Set the excitation wavelength for the donor (e.g., 490 nm for FAM) and the emission wavelength for both the donor (e.g., 520 nm for FAM) and the acceptor (e.g., 580 nm for TAMRA).[5]
-
Data Analysis
A significant increase in the acceptor's emission intensity (or a decrease in the donor's intensity) upon addition of the test ligand, compared to the negative control, indicates that the ligand promotes G4 formation.
| Sample | Donor Emission (RFU) | Acceptor Emission (RFU) | FRET Ratio (Acceptor/Donor) |
| Negative Control | 50,000 | 5,000 | 0.10 |
| Ligand X (1 µM) | 30,000 | 25,000 | 0.83 |
| Positive Control | 25,000 | 30,000 | 1.20 |
Section 2: FRET Melting Assay for Ligand Stabilization
This protocol determines the extent to which a ligand stabilizes a pre-formed G-quadruplex structure by measuring the change in melting temperature (Tm).
Experimental Principle
Figure 2: Principle of the FRET melting assay for G4 stabilization.
Protocol
-
Sample Preparation:
-
In a PCR tube or 96-well PCR plate, prepare a reaction mixture containing the dual-labeled G4 oligonucleotide (e.g., 200 nM final concentration) and the assay buffer (10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Add the test ligand to the desired final concentration (e.g., 1 µM). Prepare a control sample without the ligand.
-
Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper G4 folding.
-
-
FRET Melting Procedure:
-
Use a real-time PCR machine or a thermal cycler equipped with a fluorescence detector.
-
Set the instrument to acquire fluorescence data at the donor and acceptor emission wavelengths.
-
Program a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute. Collect fluorescence readings at each degree increment.[8]
-
Data Analysis and Presentation
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. This is determined from the first derivative of the melting curve (fluorescence vs. temperature). The stabilization effect of the ligand is quantified by the change in melting temperature (ΔTm).
Formula: ΔTm = Tm (with ligand) - Tm (without ligand)
| Condition | Tm (°C) | ΔTm (°C) |
| G4 Oligo alone | 60.5 | N/A |
| G4 + Ligand X (1 µM) | 75.2 | +14.7 |
| G4 + Ligand Y (1 µM) | 65.8 | +5.3 |
A larger positive ΔTm value indicates greater stabilization of the G-quadruplex by the ligand.[6]
Section 3: Competition FRET Assay for Selectivity
This assay assesses the ability of a test ligand to displace a known fluorescent G4 ligand from its target, providing insights into binding affinity and selectivity.
Experimental Logic
Figure 3: Logical flow of a competition FRET assay.
Protocol
-
Reagent Preparation:
-
Prepare a solution of the G4 oligonucleotide (unlabeled) at 100 nM in assay buffer.
-
Prepare a solution of a known fluorescent G4 ligand (e.g., Thiazole Orange, TO) that exhibits enhanced fluorescence upon binding to G4 DNA.
-
Prepare a dilution series of the test ligand.
-
-
Assay Procedure:
-
In a 96-well plate, combine the G4 oligonucleotide and the fluorescent probe (e.g., 200 nM TO) and incubate until the fluorescence signal is stable.
-
Add increasing concentrations of the test ligand to the wells.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence of the probe at its specific excitation and emission wavelengths.
-
Data Analysis
The concentration of the test ligand that displaces 50% of the fluorescent probe (IC50) is determined by plotting the fluorescence intensity against the logarithm of the test ligand concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a higher affinity of the test ligand for the G-quadruplex.
| Test Ligand | IC50 (µM) |
| Ligand X | 0.8 |
| Ligand Z | 5.2 |
By performing this assay with different G4-forming sequences (e.g., from different gene promoters or telomeres), the selectivity of the ligand can be assessed.
Concluding Remarks
The FRET-based assays described provide a robust and versatile platform for the discovery and characterization of G-quadruplex ligands. These methods are amenable to high-throughput formats and provide valuable quantitative data on ligand binding and stabilization, which are critical for the development of novel therapeutics targeting G-quadruplex structures. The specific conditions, such as buffer composition and oligonucleotide sequences, may require optimization for different G4 targets and ligand classes.[7][9]
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-Quadruplex Ligand-Mediated Chromatin Immunoprecipitation (ChIP)
Topic: G-Quadruplex Ligand for Chromatin Immunoprecipitation (ChIP) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial biological processes, including transcription, replication, and telomere maintenance. The formation and stabilization of G4s can act as regulatory switches for gene expression. The presence of G4 structures in the promoter regions of oncogenes, such as c-MYC, has made them attractive targets for anticancer therapies.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with DNA in the cell. While ChIP is traditionally used to map the binding sites of DNA-binding proteins, the methodology can be adapted to map the locations of specific DNA secondary structures, such as G-quadruplexes. This is achieved by using a small molecule ligand that specifically binds to and stabilizes G4 structures. The ligand-G4 complex can then be immunoprecipitated, and the associated DNA can be identified by sequencing (ChIP-seq).
This document provides detailed application notes and protocols for performing ChIP using a G-quadruplex stabilizing ligand. As the specific designation "G-quadruplex ligand 2 (G4L2)" is not uniquely defined in the scientific literature, this protocol will utilize Pyridostatin (PDS) , a well-characterized and widely used G-quadruplex ligand, as a representative example. The principles and steps outlined here can be adapted for other G4-stabilizing ligands with appropriate optimization.
Data Presentation: Quantitative Analysis of PDS-ChIP-seq
The following table summarizes representative quantitative data from a hypothetical PDS-ChIP-seq experiment in a human cancer cell line, illustrating the typical outcomes and analyses performed.
| Metric | Description | Value | Reference |
| Total Reads | Total number of sequencing reads obtained. | 50,000,000 | N/A |
| Uniquely Mapped Reads | Number of reads that map to a single location in the genome. | 45,000,000 (90%) | [1][2] |
| Number of Peaks | Total number of genomic regions showing significant enrichment of PDS-stabilized G4s. | ~10,000 - 15,000 | [3] |
| Peak Distribution | Percentage of peaks found in different genomic regions. | [3] | |
| Promoters | Regions immediately upstream of transcription start sites (TSS). | 45% | [3] |
| Introns | Non-coding regions within genes. | 25% | |
| Intergenic Regions | Regions between genes. | 20% | |
| Exons | Coding regions of genes. | 5% | |
| 5' UTR | 5' untranslated regions of genes. | 3% | |
| 3' UTR | 3' untranslated regions of genes. | 2% | |
| Fold Enrichment | The ratio of signal in the ChIP sample over the input control for a given peak. | 2 to >100-fold | [4][5] |
| Genes with Promoter G4 Peaks | Number of genes with PDS-stabilized G4 peaks in their promoter regions. | ~6,000 | [3] |
| Enriched Gene Ontology (GO) Terms for Genes with Promoter G4s | Biological processes associated with genes having promoter G4s. | Transcription regulation, cell cycle, DNA repair, cancer pathways | [3][4] |
Experimental Protocols
Protocol 1: G-Quadruplex Ligand (PDS) Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps for performing ChIP using Pyridostatin (PDS) to immunoprecipitate G-quadruplex structures.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Pyridostatin (PDS)
-
Protein A/G magnetic beads
-
Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
Wash Buffer 3 (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Culture and Crosslinking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Lysis Buffer.
-
Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Add PDS to the remaining chromatin to a final concentration of 1-10 µM (concentration may need optimization) and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-PDS mixture and incubate for 4-6 hours at 4°C with rotation. Note: While PDS is a small molecule, it is hypothesized to interact with chromatin-associated proteins that are then captured by the beads, or the ligand-DNA complex is captured through non-specific interactions with the beads.
-
-
Washes:
-
Pellet the magnetic beads and discard the supernatant.
-
Perform sequential washes of the beads with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).
-
Treat the input control sample in the same way for reverse crosslinking.
-
-
DNA Purification:
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
-
-
Downstream Analysis:
-
The purified DNA can be used for qPCR to analyze enrichment at specific loci or for library preparation for ChIP-seq analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for G-quadruplex ligand-mediated ChIP-seq.
Signaling Pathways
Caption: Regulation of c-MYC transcription by G4 stabilization.[6][7][8]
Caption: PDS-induced DNA Damage Response pathway.[9][10][11][12][13]
Caption: Potential activation of MAPK signaling by G4 stabilization.[14][15]
References
- 1. G-quadruplex structural dynamics at MAPK12 promoter dictates transcriptional switch to determine stemness in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. illumina.com [illumina.com]
- 5. ChIP-Seq Data Analysis - CRCD User Manual [crc-pages.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ChIP-seq Data Processing and Relative and Quantitative Signal Normalization for Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. n-genetics.com [n-genetics.com]
- 13. ChIP-seq Data Processing and Relative and Quantitative Signal Normalization for Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Structural and Functional Classification of G-Quadruplex Families within the Human Genome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Notably, G4 structures are found in the promoter regions of numerous oncogenes, such as c-MYC, and in telomeres, making them a compelling target for anticancer drug development.
The stabilization of G4 structures by small molecule ligands can interfere with these cellular processes, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel G4 ligands. This document provides detailed application notes and protocols for the screening and evaluation of G-quadruplex ligands, using BRACO-19, APTO-253, and Pidnarulex (CX-5461) as representative examples.
Data Presentation: Comparative Ligand Activity
The following tables summarize the quantitative data for representative G-quadruplex ligands, providing a comparative overview of their activity in various assays.
Table 1: In Vitro G-Quadruplex Binding and Stabilization
| Ligand | G4 Target | Assay Type | ΔTm (°C) | Kd (µM) | Reference |
| BRACO-19 | Telomeric | FRET Melt | >30 (at 2 molar eq.) | 5.6 | [1] |
| c-MYC | FRET Melt | 22.5 (at 2 molar eq.) | - | [1] | |
| APTO-253 | Telomeric | FRET | Stabilizes | - | [2][3] |
| c-MYC | FRET | Stabilizes | - | [2][3] | |
| KIT Promoter | FRET | Stabilizes | - | [2][3] | |
| Pidnarulex (CX-5461) | rDNA | Pol I Inhibition | - | - | [4][5] |
| G4 (general) | - | Stabilizes | - | [4] |
Table 2: Cellular Activity of G-Quadruplex Ligands
| Ligand | Cell Line | Assay Type | IC50 (µM) | Reference |
| BRACO-19 | U87 (Glioblastoma) | Proliferation | 1.45 | [6] |
| U251 (Glioblastoma) | Proliferation | 1.55 | [6] | |
| SHG-44 (Glioma) | Proliferation | 2.5 | [6] | |
| UXF1138L (Uterine Carcinoma) | Proliferation | 2.5 | [7] | |
| MCF7 (Breast Cancer) | Proliferation | 2.5 | [8] | |
| APTO-253 | Raji (Lymphoma) | Proliferation | 0.105 | [9] |
| Various AML cell lines | Proliferation | 0.057 - 1.75 | [10] | |
| Ovarian Cancer cell lines | Proliferation | ~1.0 | [10] | |
| Pidnarulex (CX-5461) | HCT-116, A375, MIA PaCa-2 | rRNA Synthesis Inhibition | 0.142 | [11] |
| RS4;11 | Proliferation | Time-dependent decrease at 0.25 | [11] | |
| Various solid tumors | Cell Viability | 0.5 - 1.5 | [11] |
Experimental Protocols
Protocol 1: FRET-Based High-Throughput Screening for G-Quadruplex Stabilization
This protocol describes a fluorescence resonance energy transfer (FRET)-based melting assay to identify compounds that stabilize G-quadruplex structures. The assay relies on a dual-labeled oligonucleotide that forms a G-quadruplex, bringing a fluorophore and a quencher into proximity, thus quenching the fluorescence. Ligand binding stabilizes the G4 structure, resulting in a higher melting temperature (Tm).
Materials:
-
Dual-labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-[G3TTA]3G3-3'-TAMRA)
-
Screening buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Compound library dissolved in DMSO
-
Control G4 ligand (e.g., BRACO-19)
-
Real-time PCR instrument or a plate reader with temperature control and fluorescence detection capabilities
-
384-well PCR plates
Procedure:
-
Prepare a working solution of the FRET-labeled oligonucleotide at 200 nM in the screening buffer.
-
Dispense 10 µL of the oligonucleotide solution into each well of a 384-well plate.
-
Add 100 nL of compounds from the library to the respective wells (final concentration typically 1-10 µM). Include wells with a known G4 stabilizer as a positive control and DMSO as a negative control.
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at room temperature for 1 hour.
-
Perform the melting curve analysis using a real-time PCR instrument.
-
Set the initial temperature to 25°C and hold for 2 minutes.
-
Increase the temperature to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each degree increment.
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence intensity versus temperature (-dF/dT).
-
The peak of this curve corresponds to the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.
-
Compounds that induce a significant ΔTm are considered hits.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of G-quadruplex ligands on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87, MV4-11)
-
Complete cell culture medium
-
G-quadruplex ligand stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the G-quadruplex ligand in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ligand solutions. Include wells with DMSO as a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the ligand concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 3: Quantitative RT-PCR for c-MYC Expression
This protocol measures the effect of G-quadruplex ligands on the transcript levels of the c-MYC oncogene.
Materials:
-
Cancer cell line (e.g., HeLa, MV4-11)
-
G-quadruplex ligand
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with the G-quadruplex ligand at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in a 96- or 384-well plate with the following components per reaction:
-
SYBR Green qPCR master mix
-
Forward and reverse primers for c-MYC or the housekeeping gene
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene for each sample.
-
Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies of G-Quadruplex Ligand QN-302
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are prevalent in guanine-rich regions of the human genome, such as in the promoters of oncogenes and telomeres. These structures have emerged as promising therapeutic targets in oncology. QN-302 is a novel, first-in-class, tetra-substituted naphthalene diimide derivative that acts as a potent G-quadruplex binding ligand.[1][2] By stabilizing G4 structures, QN-302 can impede the replication, transcription, and translation of cancer-related genes, ultimately leading to apoptosis in cancer cells.[3] Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, particularly pancreatic cancer.[2][3] QN-302 has been granted Orphan Drug status for Pancreatic Ductal Adenocarcinoma (PDAC) by the FDA and is currently undergoing Phase 1a clinical trials.[1]
These application notes provide a comprehensive overview of the in vivo applications of QN-302, including summaries of its efficacy in animal models, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
Table 1: Summary of In Vivo Efficacy of QN-302 in Pancreatic Cancer Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| MIA PaCa-2 Xenograft | Pancreatic Ductal Adenocarcinoma (PDAC) | Twice-weekly dosing over four weeks | 91% reduction in tumor volume compared to vehicle control (p=0.008). | [2] |
| KPC Genetically Engineered Mouse Model | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Statistically significant increase in survival for treated animals (p=0.016). Longer survival duration than historically observed with gemcitabine. | [2][3] |
| BxPC-3 Orthotopic Model | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.5 and 1.0 mg/kg IV, once weekly for 21 days | Significant anti-tumor activity. Significantly increased survival in the 1.0 mg/kg treatment group. | [4] |
| Patient-Derived Xenograft (PDX) Models | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Significant anti-tumor activity. | [3] |
Table 2: Summary of In Vivo Efficacy of QN-302 in a Liposarcoma Model
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) Mouse Models | Well-differentiated/dedifferentiated liposarcomas (WD/DDLPSs) | 1 mg/kg IV, twice a week for 5 doses | Reduced tumor volume distribution. Well tolerated. | [5][6] |
Table 3: Pharmacokinetic Profile of QN-302 in Murine Models
| Parameter | Value | Reference |
| Half-life | >24 hours | [3] |
| Bioavailability | Good at therapeutic doses | [7] |
| Toxicity | No adverse toxic effects observed at proposed therapeutic doses. | [3][4] |
Experimental Protocols
Protocol 1: Evaluation of QN-302 Efficacy in a Subcutaneous Pancreatic Cancer Xenograft Model
1. Animal Model:
-
Female athymic nude mice (2–3 months old, weighing 20−25 g).[2]
-
House animals in accordance with the UK Home Office Animals Scientific Procedures Act 1986 and the United Kingdom Co-ordinating Committee on Cancer Research Guidelines for the Welfare and Use of Animals in Cancer Research.[2] Ensure all procedures are approved by an institutional Animal Ethics Committee.[2]
-
Provide ad libitum access to food and water.[2]
2. Cell Culture and Tumor Implantation:
-
Culture MIA PaCa-2 human pancreatic cancer cells in appropriate media.
-
Harvest cells and resuspend in a suitable vehicle (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare QN-302 for intravenous (IV) administration.
-
Administer QN-302 at a dose of 1.0 mg/kg twice weekly via IV injection.[4]
-
Administer vehicle control to the control group following the same schedule.
-
Continue treatment for a period of four weeks.[2]
4. Efficacy Evaluation:
-
Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data for statistical significance (e.g., using a t-test or ANOVA).
Protocol 2: Evaluation of QN-302 Efficacy in an Orthotopic Pancreatic Cancer Model
1. Animal Model:
-
Female athymic nude mice.[4]
2. Orthotopic Tumor Implantation:
-
Surgically implant BxPC-3 human pancreatic cancer cells into the pancreas of each mouse.
3. Treatment Protocol:
-
Administer QN-302 intravenously at doses of 0.5 mg/kg and 1.0 mg/kg once weekly for 21 days.[4]
-
Include a control group receiving vehicle and a positive control group receiving a standard-of-care agent like gemcitabine (e.g., 15 mg/kg IV twice weekly).[4]
4. Efficacy and Toxicity Monitoring:
-
Monitor treatment efficacy by quantifying circulating tumor DNA from blood samples collected weekly.[4]
-
Monitor animal survival.
-
Perform regular blood chemistry and biochemistry analysis to assess for any adverse effects.[4]
Mandatory Visualization
Caption: A flowchart illustrating the key steps in an in vivo animal study evaluating the efficacy of QN-302.
Mechanism of Action and Signaling Pathways
QN-302 exerts its anti-cancer effects by selectively binding to and stabilizing G-quadruplex structures in the promoter regions of cancer-related genes. This stabilization leads to the transcriptional downregulation of these genes.[8] Whole-genome RNA-sequencing analysis has revealed that QN-302 affects multiple signaling pathways implicated in cancer progression.
Affected Signaling Pathways:
-
Hedgehog Pathway[8]
-
mTOR Pathway[2]
-
VEGF Pathway[2]
-
Insulin Signaling Pathway[2]
-
p38 Signal Transduction Pathway[8]
A notable mechanism of QN-302 is the downregulation of the S100P gene, which is highly upregulated in pancreatic cancer and involved in proliferation and motility pathways.[2][9] QN-302 has been shown to stabilize a G-quadruplex in the promoter region of the S100P gene, leading to reduced expression of the S100P protein in both cell lines and in vivo models.[2][10]
Furthermore, in liposarcomas, QN-302 has been shown to inhibit the expression of MDM2 by stabilizing G4s in its promoter. This leads to the reactivation of the tumor suppressor p53, resulting in apoptotic cell death.[5][6]
Caption: A diagram illustrating the mechanism of action of QN-302, from G-quadruplex binding to the modulation of key cancer-related signaling pathways and cellular outcomes.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qlgntx.com [qlgntx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QN-302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for G-Quadruplex Ligand Dissolution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere integrity. As such, small molecule ligands that can bind to and stabilize G-quadruplexes have emerged as promising therapeutic agents, particularly in the context of cancer.[1][2][3]
This document provides a generalized protocol for the dissolution and handling of G-quadruplex ligands for experimental use. Given that "G-quadruplex ligand 2" is a non-specific term, this protocol is based on established methods for well-characterized G4 ligands such as Pyridostatin (PDS), BRACO-19, and Phen-DC3. Researchers should adapt this protocol based on the specific physicochemical properties of their ligand of interest.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used G-quadruplex ligands. This information is crucial for preparing stock solutions and designing experiments.
Table 1: Solubility of Common G-Quadruplex Ligands
| Ligand | Solvent | Maximum Solubility | Reference |
| Pyridostatin | DMSO | 100 mg/mL (~167.6 mM) | [4] |
| Pyridostatin Trifluoroacetate Salt | DMSO | 100 mg/mL (~140.7 mM) | [5] |
| BRACO-19 | DMSO | 13 mg/mL (~18.48 mM) | [6] |
| BRACO-19 (for in vivo use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (~4.21 mM) | [7] |
| Phen-DC3 | DMSO | ~20 mM | [8] |
Note: The use of fresh, high-quality DMSO is recommended as moisture can reduce the solubility of some compounds.[4][5][6] For in vivo applications, it is often necessary to use a co-solvent system to achieve the desired concentration and biocompatibility.
Table 2: Common Working Concentrations and Binding Affinities
| Ligand | Typical Working Concentration (In Vitro) | Binding Affinity (Kd) | Reference |
| Pyridostatin | 2 µM | 490 nM | [4][5][9] |
| BRACO-19 | 1 - 10 µM | - | [7] |
| Phen-DC3 | 1 µM | - | [10] |
Note: The optimal working concentration will vary depending on the specific assay and cell type being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of a G-quadruplex ligand, which can then be diluted to the desired working concentration.
Materials:
-
G-quadruplex ligand (e.g., Pyridostatin, BRACO-19, Phen-DC3)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Ligand: Accurately weigh the desired amount of the G-quadruplex ligand in a microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding Solvent: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration (refer to Table 1 for solubility information).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to aid in dissolution.
-
If the ligand does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle heating may also be applied if necessary, but care should be taken to avoid degradation of the compound.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9][11] Consult the manufacturer's instructions for specific storage recommendations. For short-term storage (days to weeks), 4°C may be acceptable.[11]
-
Preparation of Working Solutions
This protocol describes the dilution of the stock solution to the final working concentration for use in experiments.
Materials:
-
G-quadruplex ligand stock solution
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use in Experiments: Use the freshly prepared working solution immediately in your experiments. For in vivo experiments, it is recommended to prepare the working solution on the same day of use.[7]
Visualizations
Experimental Workflow for G-Quadruplex Ligand Dissolution and Use
Caption: Workflow for G-quadruplex ligand dissolution.
Conceptual Diagram of G-Quadruplex Ligand Action
Caption: G-quadruplex ligand mechanism of action.
References
- 1. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medkoo.com [medkoo.com]
Application Notes and Protocols for Studying c-MYC Regulation Using the G-Quadruplex Ligand Quarfloxin (CX-3543)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MYC proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a majority of human cancers.[1] Direct inhibition of the c-MYC protein has proven challenging due to its lack of a defined binding pocket. An alternative therapeutic strategy is to target the regulation of c-MYC gene expression at the transcriptional level. The promoter region of the c-MYC gene contains a guanine-rich sequence known as the nuclease hypersensitivity element (NHE) III₁, which can fold into a secondary DNA structure called a G-quadruplex (G4).[2][3] Formation of this G4 structure acts as a transcriptional repressor, hindering the binding of transcription factors and RNA polymerase.[4] Small molecules that can bind to and stabilize this G-quadruplex are therefore of significant interest as potential anticancer agents.[5]
Quarfloxin (CX-3543), a fluoroquinolone derivative, is a first-in-class G-quadruplex ligand that has entered clinical trials.[6][7] It was initially developed to target the c-MYC G-quadruplex, although its primary mechanism of action in cells is now understood to involve the disruption of nucleolin-rDNA G-quadruplex interactions in the nucleolus.[8][9] This leads to the redistribution of nucleolin to the nucleoplasm, where it can then bind to and stabilize the c-MYC G-quadruplex, ultimately repressing c-MYC transcription.[10][11] This application note provides a summary of quantitative data for Quarfloxin and detailed protocols for key experiments to study its effects on c-MYC regulation.
Data Presentation
The following tables summarize the quantitative data for Quarfloxin (CX-3543) from various studies.
Table 1: Biophysical and Biochemical Data for Quarfloxin (CX-3543)
| Parameter | Value | Method | Target | Reference(s) |
| Binding Affinity (Kd) | Varies by G4 structure | Surface Plasmon Resonance (SPR) | G-quadruplex DNA | [12] |
| G4 Stabilization (ΔTm) | >15 °C | FRET Melting Assay | Various G-quadruplexes | [4] |
| Mechanism | Disrupts nucleolin/rDNA G4 complexes, leading to nucleolin-mediated c-MYC G4 stabilization | Cellular and Biochemical Assays | rDNA and c-MYC G-quadruplexes | [8][10][11] |
Table 2: Cellular Activity of Quarfloxin (CX-3543)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| Multiple Cancer Cell Lines | Various | Average of 2.36 | Cell Viability Assay | [6] |
| Neuroblastoma Cell Lines | Neuroblastoma | Nanomolar range | Growth Inhibition Assay | [13] |
| K562 | Leukemia | <50 | Antiproliferation Assay | [14] |
| MDA-MB-231 | Breast Cancer | Not specified | Xenograft model | [6] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | Xenograft model | [6] |
Mandatory Visualizations
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The C-Terminal of Nucleolin Promotes the Formation of the c-MYC G-Quadruplex and Inhibits c-MYC Promoter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of Nucleolin as a c-myc G-quadruplex-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Application Notes and Protocols: G-Quadruplex Ligands in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and promoter regions of various oncogenes, making them attractive targets for cancer therapy. G-quadruplex ligands are small molecules that can selectively bind to and stabilize these G4 structures, leading to the inhibition of telomerase activity, disruption of oncogene expression, and induction of DNA damage. Emerging evidence suggests that the therapeutic efficacy of G4 ligands can be significantly enhanced when used in combination with conventional cancer therapies such as radiotherapy and chemotherapy. This document provides a summary of quantitative data from combination studies, detailed protocols for key experimental assays, and visualizations of the underlying mechanisms and experimental workflows.
Data Presentation: Efficacy of G-Quadruplex Ligands in Combination Therapies
The following tables summarize the quantitative data from studies evaluating the synergistic or enhanced anti-cancer effects of G-quadruplex ligands when combined with other therapeutic modalities.
Table 1: In Vitro Cytotoxicity of G-Quadruplex Ligand CX-5461 as a Single Agent
| Cell Line (Cancer Type) | IC50 (µM) | Duration of Treatment |
| Hs578T (Breast) | 9.24 | 6 days |
| T47D (Breast) | 11.35 | 6 days |
| BT474 (Breast) | 4.33 | 6 days |
| BT483 (Breast) | 6.64 | 6 days |
| OVCAR3 (Ovarian) | 0.012 | Not Specified |
| OV90 (Ovarian) | 5.17 | Not Specified |
| A549 (Lung) | 0.169 | Not Specified |
Table 2: Synergistic Effects of G-Quadruplex Ligands in Combination with Other Therapies
| G4 Ligand | Combination Therapy | Cancer Cell Line | Key Findings | Reference |
| CX-5461 | X-ray Radiation | CaSki (Cervical) | Marked synergistic interaction at 50 nM CX-5461 and 2–6 Gy radiation. | [1] |
| CX-5461 | X-ray Radiation | LN18, A375 (Glioblastoma, Melanoma) | Optimal synergy at low-drug, high-radiation doses. | [1] |
| CX-5461 | PARP Inhibitors | High-Grade Serous Ovarian Cancer | Activates the DNA damage response. | |
| RHPS4 | Irinotecan (Camptothecin) | M14 (Melanoma) | Strong synergistic interaction (CI < 0.9). | [2] |
| RHPS4 Derivative (Compound 8) | SN-38 (Irinotecan metabolite) | HT29 (Colon) | Strong synergistic effect (CI < 0.5). | [3] |
| RHPS4 | Carbon Ions/Photon Beams | U251MG (Glioblastoma) | Potentiated radiation effect, delayed DNA repair, increased G2/M arrest. | [4][5] |
| AS1410 (BRACO-19 analogue) | Cisplatin | MCF7 (Breast), A549 (Lung) | Synergistic behavior observed. | [6] |
| Telomestatin | Daunorubicin, Cytosine-arabinoside | U937 (Leukemia) | Enhanced chemosensitivity. | [7] |
Table 3: In Vivo Efficacy of G-Quadruplex Ligand BRACO-19
| G4 Ligand | Cancer Model | Treatment | Outcome | Reference |
| BRACO-19 | UXF1138L (Uterine Carcinoma) Xenograft | 2 mg/kg/day | 96% tumor growth inhibition compared to controls. | [8][9] |
Signaling Pathways and Mechanisms
The synergistic effect of G-quadruplex ligands with DNA damaging therapies like radiation and certain chemotherapies stems from their ability to induce replication stress and impair DNA damage repair pathways.
References
- 1. The Targeting of RNA Polymerase I Transcription Using CX-5461 in Combination with Radiation Enhances Tumour Cell Killing Effects in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of novel RHPS4-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex-stabilizing ligand RHPS4 enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G-quadruplex compounds and cis-platin act synergistically to inhibit cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A G-quadruplex-interactive agent, telomestatin (SOT-095), induces telomere shortening with apoptosis and enhances chemosensitivity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring G-quadruplex Ligand Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for key techniques used to measure the binding kinetics of ligands to G-quadruplex (G4) structures. Understanding the kinetic parameters of these interactions is crucial for the development of selective and effective G4-targeted therapeutics.
Introduction to G-quadruplex Ligand Binding Kinetics
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for drug design, particularly in oncology. The interaction of small molecule ligands with G4s can stabilize these structures and modulate their biological functions.
The efficacy of a G4-binding ligand is not solely determined by its binding affinity (K D ) but also by its kinetic profile, specifically the rates of association (k on ) and dissociation (k off ). A ligand with a slow dissociation rate, for instance, will have a longer residence time on the G4 structure, which may lead to a more sustained biological effect. Therefore, accurate measurement of these kinetic parameters is a critical component of the drug discovery and development process.
This document outlines several robust biophysical techniques for characterizing G4-ligand binding kinetics, including Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and various fluorescence-based assays. Each section provides a detailed experimental protocol and discusses the principles, advantages, and potential challenges of the method.
Quantitative Data Summary
The following table summarizes quantitative kinetic and thermodynamic data for the interaction of selected ligands with various G-quadruplex structures, as determined by the techniques described in these notes. This allows for a comparative analysis of different ligand-G4 pairs.
| G-Quadruplex | Ligand | Technique | Association Rate (k a , M⁻¹s⁻¹) | Dissociation Rate (k d , s⁻¹) | Dissociation Constant (K D , M) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Stoichiometry (n) | Reference |
| Human Telomeric (22AG) | TMPyP4 | ITC | - | - | 2.0 x 10⁵ M⁻¹ (K a ) | -1.7 | 18 | 2:1 | |
| c-myc | TMPyP4 | ITC | - | - | 1.8 x 10⁵ M⁻¹ (K a ) | -1.7 | 18 | 2:1 | |
| [d(AG₃T)]₄ | TMPyP4 | ITC | - | - | 2.0 x 10⁵ M⁻¹ (K a ) | -1.7 | 18 | 1:2 | |
| Human Telomeric | BRACO-19 | ITC | - | - | Too large to be studied by ITC | -34.7 kJ mol⁻¹ | - | 1:1 | |
| Human Telomeric (22A) | Compound 9 | Fluorescence Titration | - | - | 1.0 x 10⁻⁸ | - | - | 2:1 | |
| Human Telomeric (28G) | Compound 9 | Fluorescence Titration | - | - | 1.0 x 10⁻⁸ | - | - | 2:1 | |
| Human Telomeric (22A) | Compound 1 | Fluorescence Titration | - | - | 8.0 x 10⁻⁸ | - | - | 2:1 | |
| Human Telomeric (28G) | Compound 1 | Fluorescence Titration | - | - | 6.0 x 10⁻⁸ | - | - | 2:1 | |
| Human Telomeric | Hemicyanine-peptide ligand | FRET-based kinetics | - | - | 2.7 x 10⁻⁷ | -77 kJ mol⁻¹ | -163 J mol⁻¹ K⁻¹ | - | |
| Antiparallel HT G4 | Cresyl Violet | FCS | 1.2 x 10⁸ | 1.1 x 10¹ | 9.2 x 10⁻⁸ | - | - | - | |
| (3+1) Hybrid HT G4 | Cresyl Violet | FCS | 1.5 x 10⁸ | 1.2 x 10⁰ | 8.0 x 10⁻⁹ | - | - | - |
Note: K a is the association constant, which is the inverse of the dissociation constant (K D ). Data from various sources may have been collected under different experimental conditions (e.g., buffer, temperature), which can influence the measured parameters.
I. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.
Experimental Workflow
Detailed Protocol
1. Materials:
-
SPR instrument and associated software.
-
Streptavidin-coated sensor chip.
-
Biotinylated G-quadruplex forming oligonucleotide.
-
Ligand of interest.
-
Running buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4).
-
Regeneration solution (if required, e.g., a pulse of high salt or low pH solution).
2. G-Quadruplex Immobilization: a. Pre-fold the biotinylated G4-DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature in the running buffer. b. Prime the SPR system with running buffer. c. Inject the folded biotinylated G4-DNA over the streptavidin sensor surface to achieve the desired immobilization level (e.g., 100-200 Response Units, RU). d. Wash the surface with running buffer to remove any non-specifically bound DNA.
3. Kinetic Analysis: a. Prepare a series of dilutions of the ligand in running buffer. It is recommended to include a zero-concentration sample (buffer only) as a blank. b. Establish a stable baseline by flowing running buffer over the sensor surface. c. Inject the lowest concentration of the ligand for a defined period to monitor association, followed by a switch back to running buffer to monitor dissociation. d. If the ligand does not fully dissociate, a regeneration step may be necessary. e. Repeat step 3c for all ligand concentrations, typically moving from the lowest to the highest concentration.
4. Data Analysis: a. Reference subtract the data by subtracting the signal from a reference flow cell (if used). b. Subtract the signal from the blank (buffer only) injection from the ligand injection sensorgrams. c. Fit the processed sensorgrams globally to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. d. The fitting will yield the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).
II. Biolayer Interferometry (BLI)
Biolayer Interferometry (BLI) is another label-free technology for monitoring biomolecular interactions in real-time. It measures the change in the interference pattern of white light reflected from the tip of a biosensor as molecules bind to and dissociate from its surface.
Experimental Workflow
Troubleshooting & Optimization
reducing off-target effects of G-quadruplex ligand 2
Welcome to the technical support center for G-quadruplex (G4) Ligand 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing G4 Ligand 2 while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is G-quadruplex Ligand 2 and what are its common off-target effects?
This compound belongs to a class of small molecules designed to bind to and stabilize G-quadruplex structures in nucleic acids. These structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression, making them attractive therapeutic targets.[1][2][3][4] However, like many G4 ligands, Ligand 2 can exhibit off-target effects. A notable example from a series of pentacyclic acridinium salts shows that while the parent compound (RHPS4 or Ligand 1) has potent G4-binding activity, it also causes significant cardiovascular toxicity due to inhibition of the hERG potassium channel and interaction with muscarinic and adrenergic receptors.[5][6][7] Ligand 2, a related acetylamine derivative, was developed to mitigate these off-target effects while retaining on-target activity.[5][6]
Q2: How can I assess the selectivity of this compound for a specific G4 target?
Assessing ligand selectivity is crucial. A common and effective method is the Förster Resonance Energy Transfer (FRET) melting assay.[8] This assay measures the increase in the melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide upon ligand binding. To assess selectivity, you can perform competitive FRET melting assays by introducing competitor DNA or RNA structures, such as duplex DNA or other G4 topologies.[9][10] A high ΔTm for your target G4 in the presence of competitors indicates good selectivity. Other valuable techniques include Surface Plasmon Resonance (SPR) for binding affinity and kinetics, Circular Dichroism (CD) to observe conformational changes of the G4 structure upon ligand binding, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information on the ligand-G4 complex.[11][12][13]
Q3: My cells are showing unexpected toxicity. Could this be an off-target effect of Ligand 2?
Unexpected cellular toxicity is a common concern and could indeed be due to off-target effects. While Ligand 2 is designed to have a better safety profile than its predecessors, it's essential to investigate potential off-target interactions.[5][6] Toxicity could arise from interactions with other cellular components, including other G-quadruplexes, duplex DNA, or proteins.[5][12] We recommend performing a dose-response curve to determine the IC50 value in your cell line and comparing it to the concentration required for the desired on-target effect. Additionally, consider profiling the ligand against a panel of common off-target proteins, such as kinases or ion channels, if such services are available to you.
Q4: How can I improve the specificity of Ligand 2 for my target G-quadruplex?
Improving specificity is a key challenge in G4-targeted therapy. One innovative approach is to conjugate the G4 ligand to a guide oligonucleotide.[14][15] This oligonucleotide is designed to be complementary to the sequence flanking the target G4, thereby directing the ligand to a specific genomic locus.[14][15] This strategy has been shown to enable the targeting of a unique, specific G4 structure without affecting other off-target G4s.[14][15]
Troubleshooting Guides
Problem 1: Inconsistent results in G4 stabilization assays (e.g., FRET-melting).
-
Possible Cause 1: Improper G4 folding.
-
Solution: Ensure your G4-forming oligonucleotide is correctly folded. This typically involves heating the oligonucleotide in a potassium-containing buffer to 95°C for 5-10 minutes, followed by slow cooling to room temperature. The presence of potassium ions is crucial for G4 stability.[16]
-
-
Possible Cause 2: Ligand precipitation.
-
Solution: G4 ligands can sometimes be poorly soluble in aqueous buffers. Visually inspect your ligand stock and working solutions for any signs of precipitation. If solubility is an issue, you may need to adjust the buffer composition or use a small amount of a co-solvent like DMSO. Always run a vehicle control to account for any effects of the co-solvent.
-
-
Possible Cause 3: Inaccurate ligand concentration.
-
Solution: Verify the concentration of your ligand stock solution using a spectrophotometer and the known extinction coefficient. Serial dilutions should be prepared fresh for each experiment.
-
Problem 2: High background fluorescence in cellular imaging experiments.
-
Possible Cause 1: Non-specific binding of the ligand.
-
Solution: G4 ligands can bind non-specifically to various cellular components. To reduce background, try lowering the ligand concentration and increasing the number of washing steps after incubation. The use of a "turn-on" fluorescent ligand, which only becomes fluorescent upon binding to a G4 structure, can also significantly reduce background noise.[17]
-
-
Possible Cause 2: Autofluorescence of cells.
-
Solution: Include an unstained control sample to assess the level of cellular autofluorescence. You may need to adjust the imaging settings (e.g., exposure time, gain) or use a different fluorescent filter set to minimize the contribution of autofluorescence.
-
Problem 3: Lack of correlation between in vitro binding and cellular activity.
-
Possible Cause 1: Poor cell permeability.
-
Solution: The ligand may not be efficiently crossing the cell membrane. You can assess cell permeability using methods like cellular uptake assays. If permeability is low, chemical modifications to the ligand may be necessary to improve its physicochemical properties.
-
-
Possible Cause 2: Ligand interaction with cellular components.
-
Solution: Inside the cell, the ligand's availability to bind its target G4 can be affected by interactions with other molecules. In-cell NMR experiments can provide insights into how the cellular environment influences ligand-G4 interactions.[12][13] It has been shown that the crowded cellular environment can alter the stability and conformation of G-quadruplexes and their complexes with ligands.[16]
-
-
Possible Cause 3: The target G4 is not formed or accessible in the cellular context.
-
Solution: The formation of G-quadruplexes in living cells is a dynamic process. The target G4 may not be present or may be bound by endogenous proteins, preventing ligand access. Techniques like chromatin immunoprecipitation (ChIP) with G4-specific antibodies can help determine if the target G4 is formed in your cellular model.[18]
-
Quantitative Data
The following tables summarize key quantitative data for a representative pentacyclic acridinium salt G4 ligand (RHPS4, Ligand 1) and its less toxic acetylamine analogs (Ligands 2 and 3) to illustrate the reduction of off-target effects.
Table 1: Comparison of On-Target and Off-Target Activities
| Ligand | G4 Stabilization (ΔTm in °C for h-Tel) | hERG Tail Current Inhibition (%) at 1 µM | β2 Adrenergic Receptor Interaction (% Inhibition) |
| Ligand 1 (RHPS4) | High | High | Significant |
| Ligand 2 | High | Low | Modest |
| Ligand 3 | High | Low | Modest |
Data compiled from literature reports on pentacyclic acridinium salts.[5][6][7] "h-Tel" refers to the human telomeric G-quadruplex sequence.
Experimental Protocols
Protocol 1: FRET-Melting Assay for G4-Ligand Interaction and Selectivity
This protocol is adapted from established methods to assess the stabilization of a target G-quadruplex by a ligand.[8]
Materials:
-
Fluorescently labeled G4-forming oligonucleotide (e.g., 5'-FAM-G3(TTAG3)3-TAMRA-3')
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl)
-
G4 Ligand 2 stock solution (in DMSO)
-
Competitor DNA (e.g., calf thymus duplex DNA, another G4-forming oligonucleotide)
-
Real-time PCR instrument with melting curve analysis capability
Procedure:
-
Prepare a 0.2 µM solution of the fluorescently labeled G4 oligonucleotide in the annealing buffer.
-
Heat the oligonucleotide solution to 95°C for 10 minutes and allow it to cool slowly to room temperature to facilitate G4 folding.
-
Prepare serial dilutions of G4 Ligand 2.
-
In a multi-well plate, mix the folded G4 oligonucleotide with varying concentrations of Ligand 2. Include a "no ligand" control. For selectivity assessment, add a large excess (e.g., 50-100 fold) of competitor DNA to separate wells.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Perform a melting curve analysis on the real-time PCR instrument. Slowly increase the temperature from 25°C to 95°C, recording fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded. This is determined from the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the "no ligand" control from the Tm of the ligand-containing samples.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a ligand binds to its target in a cellular environment.
Materials:
-
Cells of interest
-
G4 Ligand 2
-
PBS and lysis buffer
-
Instrumentation for protein quantification (e.g., Western blot)
Procedure:
-
Culture cells to the desired confluency.
-
Treat one set of cells with G4 Ligand 2 at the desired concentration and another set with a vehicle control. Incubate for a specific period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of a known G4-binding protein (the target) in the soluble fraction by Western blot.
-
A ligand-induced stabilization of the target protein will result in it remaining soluble at higher temperatures compared to the vehicle control.
Visualizations
Caption: Workflow for evaluating G4 ligand efficacy and selectivity.
Caption: G4 ligand stabilizing a promoter G4 to inhibit transcription.
Caption: Decision tree for troubleshooting unexpected cellular toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. [PDF] Experimental methods for studying the interactions between G-quadruplex structures and ligands. | Semantic Scholar [semanticscholar.org]
- 12. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G4-Ligand-Conjugated Oligonucleotides Mediate Selective Binding and Stabilization of Individual G4 DNA Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing G-Quadruplex Ligand 2 for Cell Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with G-quadruplex (G4) Ligand 2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for G-quadruplex ligands like Ligand 2?
A1: G-quadruplex ligands, such as Ligand 2, primarily exert their anticancer effects by binding to and stabilizing G-quadruplex structures.[1][2] These are non-canonical, four-stranded DNA and RNA structures formed in guanine-rich sequences.[1][3] G4 structures are prevalent in key regulatory regions of the genome, including telomeres and the promoter regions of oncogenes like c-MYC, BCL2, and KRAS.[4][5]
By stabilizing these G4 structures, Ligand 2 can:
-
Inhibit Telomerase Activity: Stabilization of G4s at telomeres can block the telomerase enzyme from elongating chromosome ends, a process crucial for the immortalization of cancer cells.[1][6]
-
Regulate Gene Expression: Ligand-induced stabilization of G4s in gene promoters can act as a transcriptional repressor, downregulating the expression of critical oncogenes.[3][5][7]
-
Induce DNA Damage: The stabilization of G4 structures can interfere with DNA replication and transcription, leading to replication stress, DNA double-strand breaks, and the activation of the DNA damage response (DDR) pathway.[4][7][8] This can ultimately trigger cell cycle arrest and apoptosis.[8]
Q2: How do I determine the optimal concentration of Ligand 2 for my experiments?
A2: The optimal concentration of Ligand 2 is cell-line specific and depends on the experimental endpoint. A dose-response study is essential.
-
Initial Range Finding: Start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the approximate cytotoxic concentration.
-
IC50 Determination: Perform a cell viability assay (e.g., MTT or SRB assay) to determine the half-maximal inhibitory concentration (IC50), which is the concentration of Ligand 2 required to inhibit cell growth by 50%.[9]
-
Mechanism-Based Assays: For mechanism-of-action studies (e.g., gene expression analysis or DNA damage assays), it is often recommended to use concentrations at or below the IC50 value to avoid off-target effects associated with high cytotoxicity.
Q3: What are the expected cellular effects of treatment with Ligand 2?
A3: Treatment with an effective concentration of Ligand 2 is expected to induce a range of cellular effects, including:
-
Reduced Cell Proliferation: A primary outcome measured by cell viability assays.[10]
-
Cell Cycle Arrest: G4 ligands can cause cell cycle arrest, often at the G2/M phase, as a result of the DNA damage response.[8]
-
Induction of Apoptosis: Sustained DNA damage and inhibition of oncogene expression can lead to programmed cell death.
-
DNA Damage Response: Look for markers like the formation of γH2AX foci, which indicate DNA double-strand breaks.[4]
-
Downregulation of Oncogene Expression: If Ligand 2 targets a specific promoter G4, you should observe a decrease in the mRNA and protein levels of that oncogene (e.g., c-MYC).[3][6]
Q4: How can I confirm that Ligand 2 is selectively stabilizing G-quadruplex structures?
A4: Several biophysical techniques can be used to assess the G4-stabilizing properties and selectivity of Ligand 2.[2][11]
-
FRET-Melting Assay: This assay measures the increase in the melting temperature (Tm) of a fluorescently labeled G4-forming oligonucleotide in the presence of the ligand. A significant increase in Tm indicates stabilization.[12] Selectivity can be assessed by comparing the stabilization of G4 structures to that of duplex DNA.[12]
-
G4-Fluorescent Intercalator Displacement (G4-FID) Assay: This method measures the ability of a ligand to displace a fluorescent probe bound to a G4 structure. A decrease in fluorescence indicates that your ligand is binding to the G4.[12][13][14]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can confirm the formation of G4 structures and show ligand-induced conformational changes.[4][15]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| High variability in cell viability (MTT/SRB) assay results. | 1. Inconsistent cell seeding density.2. Ligand 2 precipitating in the media.3. Uneven drug distribution in multi-well plates.4. Contamination (mycoplasma or bacterial). | 1. Ensure a homogenous single-cell suspension before seeding.2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Visually inspect for precipitation after dilution in media. Perform a solubility test if needed.3. Mix plates gently using a figure-eight motion after adding the ligand. Avoid "edge effects" by not using the outer wells or by filling them with sterile PBS.4. Regularly test cell cultures for contamination. |
| Ligand 2 shows high cytotoxicity in non-cancerous (normal) cell lines. | 1. The ligand has poor selectivity for cancer cells. Many G4 ligands can affect both normal and cancer cells because G4s are present in both.[3]2. The concentration used is too high, leading to off-target toxicity.[3] | 1. Compare the IC50 values between your cancer cell lines and normal cell lines. A large therapeutic window (high IC50 in normal cells, low IC50 in cancer cells) is desirable.2. Lower the treatment concentration. Focus on concentrations that inhibit cancer cell-specific processes (e.g., downregulating a specific oncogene) without causing broad cytotoxicity. |
| No significant effect on cancer cell proliferation at tested concentrations. | 1. The chosen cell line may not be dependent on G4-regulated pathways.2. Poor membrane permeability of Ligand 2.[3]3. The ligand is a weak G4 binder or has low selectivity.[4]4. Insufficient treatment duration. | 1. Use cell lines known to be sensitive to G4 stabilization (e.g., those with high c-MYC expression).2. Assess cellular uptake of the ligand if possible (e.g., if it is fluorescent).3. Confirm G4 binding and stabilization using biophysical assays (FRET, G4-FID).4. Extend the treatment duration (e.g., from 72 hours to 6 days), as effects related to telomerase inhibition can take several cell divisions to manifest.[3][10] |
| Cannot confirm G4 stabilization in a cellular context. | 1. The ligand does not effectively engage with G4 targets in the complex cellular environment.2. The downstream readout is not sensitive enough. | 1. Utilize a cellular thermal shift assay (CETSA) to confirm target engagement.2. Use a G4-specific antibody (e.g., BG4) in immunofluorescence or ChIP-seq experiments to visualize changes in G4 structure abundance or location after treatment.[16]3. Measure downstream effects that are more direct, such as a PCR stop assay to show blockage of DNA polymerization at a specific G4 site.[17] |
Quantitative Data Summary
The following tables present example data for a hypothetical G-quadruplex ligand, "Ligand 2."
Table 1: Cytotoxicity of Ligand 2 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Notes |
| HCT116 | Colorectal Carcinoma | 2.2 | c-MYC driven |
| CA46 | Burkitt's Lymphoma | 1.5 | c-MYC driven |
| MIA-PaCa-2 | Pancreatic Cancer | 5.8 | KRAS dependent |
| MRC-5 | Normal Lung Fibroblast | 89.3 | Non-cancerous control |
Data is hypothetical and for illustrative purposes.
Table 2: G4-Stabilizing Properties of Ligand 2 from FRET-Melting Assay
| Oligonucleotide | G4 Topology | ΔTm (°C) with 1 µM Ligand 2 |
| c-MYC (Pu27) | Parallel | +15.5 |
| h-Telo (22AG) | Hybrid (3+1) | +12.1 |
| c-kit1 | Parallel | +18.2 |
| ds26 (duplex DNA) | Duplex | +1.5 |
ΔTm is the change in melting temperature compared to a no-ligand control. A higher ΔTm indicates greater stabilization.[15]
Experimental Protocols
1. Cell Viability (SRB) Assay
-
Purpose: To determine the cytotoxic effect of Ligand 2 and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treat cells with a serial dilution of Ligand 2 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Wash four times with 1% acetic acid to remove unbound dye and allow the plate to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
-
2. G4-Fluorescent Intercalator Displacement (G4-FID) Assay
-
Purpose: To assess the binding affinity of Ligand 2 to G4 DNA.
-
Methodology:
-
Prepare a solution of the G4-forming oligonucleotide (e.g., c-MYC) in a suitable buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2). Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Add a fluorescent probe that binds G4s, such as Thiazole Orange (TO), to the annealed G4 DNA at a concentration where the fluorescence signal is high (e.g., 0.25 µM G4 DNA and 0.5 µM TO).
-
Dispense this G4/probe complex into a 96-well plate.
-
Add increasing concentrations of Ligand 2 to the wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the probe.
-
A decrease in fluorescence indicates displacement of the probe by Ligand 2. The data can be used to calculate the DC50 (concentration of ligand required to displace 50% of the probe).[12]
-
Visualizations
Caption: Mechanism of action for G-quadruplex Ligand 2.
Caption: Experimental workflow for optimizing Ligand 2 concentration.
Caption: Troubleshooting inconsistent cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy [mdpi.com]
- 7. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions [mdpi.com]
- 12. Balancing Affinity, Selectivity, and Cytotoxicity of Hydrazone-Based G-Quadruplex Ligands for Activation of Interferon β Genes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of G‐Quadruplex Ligands through a SAR Study Combining Parallel Synthesis and Screening of Cationic Bis(acylhydrazones) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cellular Functions and Molecular Mechanisms of G-Quadruplex Unwinding Helicases in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing G-Quadruplex Ligand-Induced DNA Damage
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing off-target DNA damage during experiments with G-quadruplex (G4) ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which G-quadruplex ligands induce DNA damage?
G-quadruplex ligands primarily induce DNA damage by stabilizing G4 structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA.[1][2][3][4][5][6] This stabilization can interfere with critical cellular processes, leading to DNA damage through several mechanisms:
-
Replication Fork Stalling: Stabilized G4s can act as physical barriers to the DNA replication machinery, causing replication forks to slow down or collapse.[2][7][8][9] This can lead to the formation of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[1][7]
-
R-Loop Formation: Some G4 ligands have been shown to increase the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA.[1][10] The accumulation of unscheduled R-loops can trigger DNA damage and genome instability.[1][10]
-
Topoisomerase II Poisoning: Certain clastogenic G4 ligands, such as pyridostatin (PDS) and CX-5461, can act as poisons for topoisomerase II (TOP2), an enzyme crucial for resolving DNA topological stress.[11] This leads to the formation of cytotoxic TOP2-DNA cleavage complexes and subsequent DSBs.[11]
-
Telomere Dysfunction: G4 ligands can stabilize G4 structures at telomeres, interfering with telomere replication and leading to telomere shortening, fragility, and the dissociation of protective shelterin proteins like TRF2.[2][12][13] This triggers a DNA damage response at the chromosome ends.[13]
Q2: Why do many G4 ligands exhibit selectivity for cancer cells over normal cells?
The selectivity of G4 ligands for cancer cells is an area of active investigation and is thought to arise from several cancer-specific characteristics:
-
Higher Proliferative Rate: Cancer cells replicate more frequently, providing more opportunities for stabilized G4s to interfere with DNA replication and cause damage during the S-phase.[2]
-
DNA Damage Response (DDR) Defects: Many cancer cells have deficiencies in DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2.[4][14] These cells are more reliant on other repair pathways and are particularly vulnerable to the DSBs induced by G4 ligands, a concept known as synthetic lethality.[4][14]
-
Basal Level of DNA Damage: Transformed and tumor cells often exhibit a higher basal level of DNA damage and telomere deprotection.[13] This pre-existing stress can sensitize them to the additional damage induced by G4 stabilization.[13]
-
Oncogene Regulation: G4 structures are prevalent in the promoter regions of many oncogenes, such as c-MYC.[2][14] Ligands that stabilize these structures can modulate oncogene transcription, contributing to their anti-cancer effects.[3][5][14]
Q3: How can I detect and quantify G4 ligand-induced DNA damage?
Several well-established methods can be used to assess DNA damage. The choice of assay depends on the specific type of damage being investigated.
-
γH2AX Foci Formation: Phosphorylation of the histone variant H2AX (to form γH2AX) is a sensitive and early marker for DNA double-strand breaks (DSBs).[1][9][12] It can be detected and quantified using immunofluorescence microscopy or flow cytometry.
-
Comet Assay (Single Cell Gel Electrophoresis): This method detects DNA strand breaks. Under neutral conditions, it primarily detects DSBs, while under alkaline conditions, it can detect both single and double-strand breaks.
-
53BP1 Foci Formation: The protein 53BP1 is recruited to sites of DSBs and is another key marker of the DNA damage response.[12][13] It can be visualized by immunofluorescence.
-
Cell Cycle Analysis: DNA damage often triggers cell cycle arrest, typically at the G2/M phase, to allow time for repair.[1][10] This can be measured by flow cytometry after staining cells with a DNA-binding dye like propidium iodide.
Q4: What is the role of DNA repair pathways in the cellular response to G4 ligands?
DNA repair pathways are critical in determining the ultimate fate of a cell after treatment with a G4 ligand.
-
Homologous Recombination (HR): This is a major pathway for the error-free repair of DSBs. Cells deficient in HR proteins like BRCA1 or BRCA2 show increased sensitivity to G4 ligands.[4][14]
-
Non-Homologous End Joining (NHEJ): This is another major pathway for DSB repair. Inhibiting NHEJ with small molecules can act synergistically with G4 ligands to increase cancer cell death.[11][14]
-
Helicases: Specialized helicases, such as those from the RecQ family (WRN, BLM) and FANCJ, are responsible for unwinding G4 structures.[2][8] Inhibition of these helicases can enhance the effects of G4-stabilizing ligands.[2]
Troubleshooting Guide
This section addresses common problems encountered during experiments with G4 ligands.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity in Non-Cancerous Cell Lines | 1. Ligand concentration is too high.2. Ligand has poor selectivity for G4 DNA over duplex DNA.3. The normal cell line has a high proliferation rate or an uncharacterised DNA repair deficiency. | 1. Perform a dose-response curve to determine the optimal concentration that maximizes effects in cancer cells while minimizing toxicity in normal cells.2. Test ligand selectivity using biophysical assays (e.g., FRET-melting, CD spectroscopy) with both G4 and duplex DNA competitors.3. Characterize the doubling time and key DNA repair protein status of your control cell line. Consider using a quiescent or slower-growing normal cell line. |
| Inconsistent or No Induction of DNA Damage Markers (e.g., γH2AX) | 1. Insufficient ligand concentration or incubation time.2. The ligand is not cell-permeable or is being actively exported.3. The chosen cell line is resistant (e.g., highly efficient G4 unwinding or DNA repair).4. The timing of the assay is not optimal (damage may be repaired or occur later). | 1. Increase ligand concentration and/or incubation time. A time-course experiment (e.g., 4, 24, 48 hours) is recommended.[12]2. Verify cellular uptake of the ligand if possible (e.g., using a fluorescently tagged ligand).3. Try a different cell line, particularly one known to be sensitive, such as a BRCA2-deficient line.[1][4]4. Perform a time-course experiment to capture the peak of the DNA damage response. |
| Difficulty Detecting G4 Formation in Cells | 1. The antibody used for immunofluorescence (e.g., BG4) is not working correctly.2. The ligand does not sufficiently stabilize G4s in vivo to be detectable.3. Fixation/permeabilization protocol is suboptimal for preserving G4 structures. | 1. Validate the BG4 antibody using positive controls (e.g., cells treated with a well-characterized G4 stabilizer like PDS) and negative controls (e.g., DNase-treated cells).[12]2. Confirm the ligand's ability to stabilize G4s in vitro using assays like FRET-melting or Taq polymerase stop assay.[15][16]3. Optimize immunofluorescence protocols. Ensure fixation preserves nuclear structures adequately. |
| Observed Effects Are Unrelated to G4 Stabilization | 1. The ligand has off-target effects (e.g., intercalation into duplex DNA, inhibition of other enzymes like topoisomerases).[11]2. The observed phenotype is due to general cytotoxicity. | 1. Use a control compound with a similar chemical structure that is known to not bind or stabilize G4s.2. Correlate the cellular phenotype with direct evidence of G4 stabilization (e.g., G4-immunofluorescence or ChIP-seq).3. Perform in vitro assays to test for common off-target activities. |
Quantitative Data Summary
The following table summarizes the properties of several common G-quadruplex ligands. Note: Specific values can vary significantly based on the assay conditions, G4 sequence, and cell line used.
| Ligand | Typical Concentration Range (Cell Culture) | Primary Mechanism of Action | Notes |
| Pyridostatin (PDS) | 0.1 - 10 µM | G4 Stabilization, Replication Stress, R-Loop Induction, TOP2 Poisoning[1][11][17] | Widely used as a tool compound. Induces DSBs.[1][17][18] |
| Braco-19 | 0.1 - 5 µM | G4 Stabilization, Telomerase Inhibition[1][17][18] | Acridine-based compound. Can induce DNA damage.[1][18] |
| Telomestatin | 0.05 - 1 µM | Potent G4 Stabilization, Telomerase Inhibition[2][12] | A natural macrocycle with high G4 affinity and selectivity.[3] |
| CX-5461 | 0.1 - 2 µM | G4 Stabilization, TOP2 Poisoning, RNA Pol I Inhibition[6][11] | In clinical trials for BRCA1/2-deficient cancers.[6][11] |
| Phen-DC3 | 0.1 - 1 µM | G4 Stabilization, Helicase Inhibition[18] | Exhibits high selectivity for G4 structures. |
Key Experimental Protocols
Protocol 1: Immunofluorescence for γH2AX Foci
This protocol is for detecting DNA double-strand breaks in cells treated with a G4 ligand.
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the G4 ligand at the desired concentration for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA (Bovine Serum Albumin) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBST. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 2: Detection of Intracellular G4 Structures with BG4 Antibody
This protocol allows for the direct visualization of G4 structures within the cell nucleus.
-
Cell Seeding, Treatment, Fixation, and Permeabilization: Follow steps 1-4 from Protocol 1.
-
Blocking: Block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody: Incubate with the BG4 antibody (typically a FLAG-tagged scFv) diluted in blocking buffer overnight at 4°C.[12]
-
Washing: Wash three times with PBST.
-
Secondary Antibody: Incubate with an anti-FLAG fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining, Mounting, and Imaging: Follow steps 9-10 from Protocol 1.
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of G4 ligand-induced DNA damage.
Caption: Workflow for assessing G4 ligand activity.
Caption: Troubleshooting inconsistent DNA damage results.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relevance of G-Quadruplexes for DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Major Achievements in the Design of Quadruplex-Interactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The repair of G-quadruplex-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of G-Quadruplexes on the Regulation of Genome Integrity, DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage and genome instability by G-quadruplex ligands are mediated by R loops in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A basal level of DNA damage and telomere deprotection increases the sensitivity of cancer cells to G-quadruplex interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide for phenotype-specific profiling of DNA G-quadruplex-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G-Quadruplex Ligand 2 (TMPyP4)
Welcome to the technical support center for G-Quadruplex Ligand 2, meso-tetra(N-methyl-4-pyridyl)porphine (TMPyP4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with TMPyP4 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing TMPyP4 powder and stock solutions?
A1: Solid TMPyP4 should be stored desiccated at -20°C.[1][2] Stock solutions, typically prepared in water or DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] For aqueous stock solutions, it is advisable to filter-sterilize them before use.[1]
Q2: My TMPyP4 solution has changed color. What could be the cause?
A2: A color change in your TMPyP4 solution, often observed as a fading of its characteristic deep purple/red color, typically indicates degradation. The most common cause is photobleaching due to exposure to light, especially UV or high-intensity visible light.[3][4][5] Other factors could include pH shifts or oxidative degradation. The primary absorption peak (Soret band) of TMPyP4 is around 422-424 nm; degradation can lead to a decrease in the intensity of this peak.[6][7][8]
Q3: Can TMPyP4 aggregate in solution? How can I detect and prevent this?
A3: Yes, porphyrin-based ligands like TMPyP4 can aggregate, especially at high concentrations or in certain buffer conditions. Aggregation can be detected by changes in the UV-Vis absorption spectrum, such as a broadening or shifting of the Soret band.[8] To prevent aggregation, it is recommended to work with freshly prepared solutions, use the lowest effective concentration, and ensure the ligand is fully dissolved. Sonication can aid in dissolving the compound.[2]
Q4: Does the type of cation in my buffer (e.g., K+ vs. Na+) affect TMPyP4's stability or its interaction with G-quadruplexes?
A4: While the cation type primarily affects the stability and conformation of the G-quadruplex structure itself, it can also influence the interaction with TMPyP4.[9][10] For instance, TMPyP4 has been shown to significantly stabilize G-quadruplexes in the presence of potassium ions (K+), leading to a substantial increase in the melting temperature (Tm).[9] In contrast, its stabilizing effect in the presence of sodium ions (Na+) can be minimal for some sequences.[9] This differential interaction can affect the apparent stability of the complex in solution.
Q5: I am observing an unexpected destabilization of my G-quadruplex with TMPyP4. Is this normal?
A5: While TMPyP4 is widely known as a G-quadruplex stabilizer, it has also been reported to destabilize or unfold certain G-quadruplex structures, particularly some RNA G-quadruplexes and specific DNA G-quadruplex conformations.[6][10][11][12] This effect is sequence and structure-dependent. If you observe destabilization (e.g., a decrease in melting temperature), it may be a genuine interaction for your specific sequence rather than an issue with ligand stability.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TMPyP4.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the primary indicator of ligand instability.
| Possible Cause | Verification Step | Recommended Solution |
| Ligand Degradation | Check the UV-Vis spectrum of your TMPyP4 stock solution. A significant decrease in the Soret band absorbance (~424 nm) compared to a freshly prepared standard indicates degradation. | Prepare a fresh stock solution from solid material. Always store stock solutions protected from light and at the recommended temperature (-20°C or -80°C).[1] |
| Photobleaching during Experiment | Run a control experiment where the TMPyP4 solution is exposed to the same light conditions as your main experiment but without the G-quadruplex. Monitor its absorbance over time. | Minimize light exposure during all experimental steps. Use amber-colored tubes and, if possible, work under low-light conditions.[12] |
| Incorrect Buffer pH | Measure the pH of your experimental buffer. TMPyP4's interaction with G-quadruplexes can be influenced by pH.[13][14] | Ensure your buffer is correctly prepared and the pH is stable throughout the experiment. Use buffers with a good buffering capacity in your target pH range. |
| Ligand Aggregation | Visually inspect the solution for precipitation. Check the UV-Vis spectrum for signs of aggregation (e.g., band broadening). | Prepare fresh dilutions from your stock solution for each experiment. If solubility is an issue, consider using a co-solvent like DMSO (ensure it is compatible with your experiment). Use sonication to aid dissolution.[2] |
Issue 2: Reduced or no binding observed between TMPyP4 and the G-quadruplex.
| Possible Cause | Verification Step | Recommended Solution |
| Degraded TMPyP4 | Confirm the integrity of your TMPyP4 stock solution using UV-Vis spectroscopy or HPLC (see protocols below). | Prepare a fresh stock solution. |
| Incorrect G-quadruplex Folding | Verify that your G-quadruplex is correctly folded in your experimental buffer using Circular Dichroism (CD) spectroscopy. The presence of K+ ions is crucial for the stability of many G-quadruplexes.[9] | Ensure the correct folding protocol is followed, including a heating and slow cooling step in a buffer containing at least 100 mM K+.[15] |
| Inappropriate Cation Environment | Check the cation (K+ vs. Na+) in your buffer. TMPyP4's stabilizing effect can be significantly weaker in Na+-containing buffers for some G-quadruplex structures.[9] | For most applications, use a potassium-based buffer (e.g., Tris-HCl with 100 mM KCl) to ensure stable G-quadruplex formation and optimal ligand interaction. |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Assessing TMPyP4 Concentration and Integrity
This method is used to determine the concentration of TMPyP4 and to quickly check for degradation.
Methodology:
-
Prepare a fresh, dilute solution of TMPyP4 in your experimental buffer from a trusted stock.
-
Use a spectrophotometer to scan the absorbance from 350 nm to 600 nm.
-
Identify the Soret band, which is the major absorbance peak for TMPyP4, located at approximately 422-424 nm in aqueous solution.[6]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) for TMPyP4 at the Soret band maximum. Note: The exact ε can vary slightly with buffer conditions, so for precise quantification, a calibration curve is recommended.
-
Troubleshooting: A decrease in the absorbance of the Soret band over time or in comparison to a fresh standard indicates degradation. A significant change in the peak shape or position can indicate aggregation or binding to other molecules.[6][8]
Protocol 2: RP-HPLC for Detecting TMPyP4 Degradation Products
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method to separate TMPyP4 from its impurities or degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for porphyrins is a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dilute your TMPyP4 solution in the initial mobile phase.
-
HPLC Run: Inject the sample and run a gradient elution, for example, from 10% to 90% acetonitrile over 20-30 minutes.
-
Detection: Use a UV-Vis detector set to the Soret band maximum of TMPyP4 (~424 nm).
-
Analysis: A chromatogram of a pure TMPyP4 solution should show a single major peak. The appearance of additional peaks, especially in older or light-exposed samples, indicates the presence of impurities or degradation products.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for inconsistent experimental results with TMPyP4.
Caption: Factors influencing the stability of TMPyP4 in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TMPyP4 tosylate | CAS:36951-72-1 | Inhibitor of human telomerase | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.library.txst.edu [digital.library.txst.edu]
- 11. TMPyP4 Porphyrin Distorts RNA G-quadruplex Structures of the Disease-associated r(GGGGCC)n Repeat of the C9orf72 Gene and Blocks Interaction of RNA-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Influence of pH and a porphyrin ligand on the stability of a G-quadruplex structure within a duplex segment near the promoter region of the SMARCA4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of pH, temperature and the cationic porphyrin TMPyP4 on the stability of the i-motif formed by the 5'-(C3TA2)4-3' sequence of the human telomere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating G-Quadruplex Ligand 2 Binding to Telomeric G4s: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel G-quadruplex (G4) ligand, referred to as Ligand 2, with established G4 ligands that target telomeric G-quadruplexes. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive validation framework, supported by experimental data and detailed protocols.
Introduction to Telomeric G-Quadruplexes as a Therapeutic Target
Telomeres, the protective caps at the ends of chromosomes, consist of repetitive G-rich DNA sequences.[1] These sequences can fold into four-stranded structures known as G-quadruplexes (G4s).[1] The formation and stabilization of G4 structures in telomeres can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance and implicated in the immortalization of approximately 85% of cancer cells.[1] This makes telomeric G4s an attractive target for the development of novel anticancer therapies. Small molecules that selectively bind to and stabilize these G4 structures, known as G4 ligands, are being actively investigated for their therapeutic potential.[2][3]
This guide focuses on the validation of a novel compound, Ligand 2, and compares its performance against three well-characterized telomeric G4 ligands: Telomestatin, BRACO-19, and Pyridostatin (PDS). The comparative analysis is based on key biophysical and cellular parameters that are critical for evaluating the potential of a G4 ligand.
Comparative Analysis of G-Quadruplex Ligands
The efficacy of a G4 ligand is determined by its binding affinity and selectivity for G4 structures, its ability to stabilize these structures, and its downstream cellular effects, such as telomerase inhibition and cytotoxicity in cancer cells. The following tables summarize the quantitative data for Ligand 2 (hypothetical, based on typical performance of potent G4 ligands) and the selected alternative ligands.
Biophysical and Biochemical Properties
| Ligand | Binding Affinity (Kd, nM) to Telomeric G4 | G4 Stabilization (ΔTm, °C) | Telomerase Inhibition (IC50, µM) |
| Ligand 2 (Hypothetical) | 50 | 22 | 0.8 |
| Telomestatin | ~37[4] | >20[5][6] | ~0.7-5.6[7] |
| BRACO-19 | Low selectivity over duplex DNA[8] | Stabilizes G4s[8] | Not specified |
| Pyridostatin (PDS) | Stabilizes G4s[6] | Induces DNA damage[6] | Potent inhibitor[9] |
Note: The data for Ligand 2 is hypothetical and serves as a benchmark for comparison. The data for other ligands are compiled from the cited literature, and experimental conditions may vary.
Cellular Activity
| Ligand | Cell Viability (IC50, µM) in Cancer Cell Line (e.g., HeLa) |
| Ligand 2 (Hypothetical) | 1.5 |
| Telomestatin | Potent cytotoxicity in tumor cells[3] |
| BRACO-19 | In vitro and in vivo anticancer activity[8] |
| Pyridostatin (PDS) | Inhibits cancer cell line growth[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
FRET-Melting Assay for G4 Stabilization
This assay measures the change in the melting temperature (ΔTm) of a fluorescently labeled G4 DNA oligonucleotide upon ligand binding, indicating the extent of stabilization.
Protocol:
-
Prepare a solution of the fluorescently labeled telomeric G4 oligonucleotide (e.g., F21T: FAM-(TTAGGG)3T-TAMRA) at a concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).[11][12]
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Add the G4 ligand (Ligand 2 or alternatives) at a final concentration of 1 µM.[13]
-
Perform the melting experiment using a real-time PCR machine.[13] The temperature is gradually increased from 25°C to 95°C at a rate of 0.5°C per minute.[13]
-
Monitor the fluorescence of the donor fluorophore (FAM) at its emission wavelength (e.g., 516 nm) with excitation at its excitation wavelength (e.g., 492 nm).[13]
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, resulting in a significant change in fluorescence.
-
Calculate the ΔTm by subtracting the Tm of the G4 oligonucleotide without the ligand from the Tm in the presence of the ligand.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity (Kd) of a ligand to its target.
Protocol:
-
Immobilize the biotinylated telomeric G4 DNA onto a streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the G4 ligand (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.[14]
-
Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound analyte.[3]
-
After each injection, regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).[15]
-
Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16]
Protocol:
-
Prepare a solution of the telomeric G4 DNA in the sample cell and the G4 ligand in the injection syringe, both in the same buffer to minimize heats of dilution.[17]
-
Titrate the ligand solution into the DNA solution in a series of small injections while monitoring the heat change.[18]
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[19]
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition
The TRAP assay is a PCR-based method to measure telomerase activity.[20]
Protocol:
-
Prepare cell lysates from a cancer cell line known to have high telomerase activity (e.g., HEK293T).[7]
-
Incubate the cell lysate with a substrate oligonucleotide (TS primer) and the G4 ligand at various concentrations.[21]
-
If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.[22]
-
Amplify the extension products by PCR using a forward primer (TS) and a reverse primer (CX).[21][22]
-
Analyze the PCR products by gel electrophoresis. The presence of a characteristic ladder of bands indicates telomerase activity.[21]
-
Quantify the intensity of the bands to determine the IC50 value of the ligand for telomerase inhibition.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[23]
Protocol:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.[24]
-
Treat the cells with various concentrations of the G4 ligand for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[8][23]
-
Living cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[24]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value of the ligand.
Visualizations
Experimental Workflow for G4 Ligand Validation
Caption: Workflow for the validation of G4 Ligand 2.
Signaling Pathway of Telomeric G4 Ligand Action
Caption: Mechanism of action of a telomeric G4 ligand.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on G-Quadruplexes: From Structure and Modulation to Physiological and Pathological Roles [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. FRET-melting experiments [bio-protocol.org]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. researchgate.net [researchgate.net]
- 20. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. chondrex.com [chondrex.com]
Comparative Guide: G-Quadruplex Ligand 2 (L2H2-2M2EA-6LCO) vs. Pyridostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two G-quadruplex (G4) binding ligands: the recently identified L2H2-2M2EA-6LCO, which we will refer to as Ligand 2, and the well-characterized pyridostatin (PDS). This comparison aims to be an objective resource, presenting available experimental data to inform research and development decisions in the field of G4-targeted therapeutics.
Executive Summary
G-quadruplexes are non-canonical secondary structures in nucleic acids that have emerged as promising therapeutic targets, particularly in oncology. Ligands that can selectively bind and stabilize these structures can modulate various cellular processes, including telomere maintenance and oncogene expression.
Pyridostatin (PDS) is a widely studied G4 ligand known for its ability to stabilize G4 structures, leading to DNA damage, cell cycle arrest, and anti-proliferative effects in cancer cells. It has been instrumental in elucidating the cellular roles of G4s.
Ligand 2 (L2H2-2M2EA-6LCO) is a more recently described hexaoxazole derivative. While data is still emerging, initial studies indicate its potential to stabilize telomeric G4s and induce a specific anti-parallel topology.
This guide collates the available quantitative data for both ligands and provides detailed experimental protocols for key characterization assays.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Ligand 2 and Pyridostatin. It is important to note that comprehensive quantitative data for Ligand 2 is not yet widely available in the public domain.
| Parameter | G-Quadruplex Ligand 2 (L2H2-2M2EA-6LCO) | Pyridostatin (PDS) | Reference |
| Binding Affinity (Kd) | Data not available | ~490 nM (for telomeric G4) | |
| G4 Topology Induction | Induces anti-parallel topology in telomeric G4 | Induces Type II quadruplex structure in c-MYC G4 | |
| Selectivity (G4 vs. dsDNA) | Data not available | High selectivity for G4 over duplex DNA | |
| Telomerase Inhibition (IC50) | Data not available | ~520 nM | |
| Cytotoxicity (IC50) | Data not available | 0.89 to 10 µM (in various cancer cell lines after 72h) |
Mechanism of Action and Cellular Effects
Pyridostatin exerts its biological effects primarily through the stabilization of G-quadruplex structures. This stabilization can interfere with critical cellular processes:
-
Telomere Dysfunction: By stabilizing telomeric G4s, pyridostatin can inhibit the enzyme telomerase, which is crucial for telomere maintenance in most cancer cells. This leads to telomere shortening and eventual cell senescence or apoptosis.
-
DNA Damage Response: Pyridostatin-induced G4 stabilization can be recognized by the cell as DNA damage, leading to the activation of DNA damage response (DDR) pathways and cell cycle arrest, predominantly in the G2 phase.
-
Gene Expression Modulation: G4 structures are prevalent in the promoter regions of many oncogenes, such as c-MYC and SRC. Pyridostatin can stabilize these structures and thereby downregulate the expression of these key cancer-driving genes.
Ligand 2 , as a hexaoxazole derivative, is designed to interact with G4 structures. The available research indicates that it effectively stabilizes telomeric G-quadruplexes and, notably, induces a specific chair-type anti-parallel topology. The biological consequences of this specific topological induction are an active area of investigation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of G4 Ligands.
Caption: FRET-Melting Assay Workflow.
Caption: Circular Dichroism Spectroscopy Workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of G4 ligands.
FRET-Melting Assay
Objective: To determine the ability of a ligand to stabilize G-quadruplex structures.
Principle: A DNA oligonucleotide with a G4-forming sequence is dually labeled with a fluorescent donor and a quencher acceptor at its termini. In the unfolded state, the fluorophores are far apart, resulting in high fluorescence. Upon folding into a G4 structure, the fluorophores are brought into proximity, leading to fluorescence quenching (FRET). The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is measured. An increase in Tm in the presence of a ligand indicates stabilization of the G4 structure.
Protocol:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide labeled with a FRET pair (e.g., FAM as donor and TAMRA as quencher) is diluted in a relevant buffer (e.g., Tris-HCl with KCl or NaCl).
-
Ligand Preparation: The test ligand (Ligand 2 or Pyridostatin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Setup: In a 96-well plate, the labeled oligonucleotide is mixed with varying concentrations of the ligand. A control well contains the oligonucleotide with buffer and solvent only.
-
FRET Measurement: The plate is placed in a real-time PCR machine or a fluorescence plate reader with temperature control. The fluorescence is monitored as the temperature is gradually increased from room temperature to 95°C.
-
Data Analysis: The fluorescence intensity is plotted against temperature. The Tm is calculated as the temperature at which the fluorescence is halfway between the minimum and maximum values. The change in melting temperature (ΔTm) is determined by subtracting the Tm of the control from the Tm in the presence of the ligand.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the topology of the G-quadruplex structure induced by ligand binding.
Principle: Chiral molecules, such as folded nucleic acids, absorb left and right circularly polarized light differently. This differential absorption, known as circular dichroism, produces a characteristic spectrum that is sensitive to the secondary structure of the nucleic acid. Different G4 topologies (parallel, anti-parallel, hybrid) have distinct CD signatures.
Protocol:
-
Sample Preparation: The G4-forming oligonucleotide is annealed in a buffer containing a specific cation (e.g., K+ or Na+) to favor G4 formation. The concentration of the oligonucleotide is determined by UV absorbance.
-
CD Measurement (Baseline): The CD spectrum of the folded oligonucleotide is recorded from approximately 220 nm to 320 nm in a quartz cuvette.
-
Ligand Titration: Aliquots of the ligand stock solution are added to the oligonucleotide solution, and the CD spectrum is recorded after each addition.
-
Data Analysis: The changes in the CD spectrum upon ligand binding are analyzed. A parallel G4 typically shows a positive peak around 264 nm and a negative peak around 240 nm. An anti-parallel G4 exhibits a positive peak around 295 nm and a negative peak around 260 nm. Hybrid topologies show a combination of these features. The observed spectral changes indicate the topology induced or stabilized by the ligand.
Telomerase Repeat Amplification Protocol (TRAP) Assay
Objective: To measure the inhibitory effect of a ligand on telomerase activity.
Principle: This is a highly sensitive PCR-based assay. In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer. In the second step, these extended products are amplified by PCR. The amount of PCR product is proportional to the telomerase activity.
Protocol:
-
Cell Extract Preparation: Protein extracts containing active telomerase are prepared from a cancer cell line.
-
Telomerase Reaction: The cell extract is incubated with a non-telomeric primer, dNTPs, and varying concentrations of the test ligand.
-
PCR Amplification: The products from the telomerase reaction are amplified by PCR using a forward primer that is the same as the substrate primer and a reverse primer that is complementary to the telomeric repeats.
-
Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is quantified.
-
Data Analysis: The telomerase activity at each ligand concentration is calculated relative to the no-ligand control. The IC50 value, the concentration of ligand that inhibits 50% of telomerase activity, is determined.
Conclusion and Future Directions
Pyridostatin remains a cornerstone tool for studying G-quadruplex biology due to its well-documented properties and potent cellular effects. Its ability to induce a DNA damage response and inhibit telomerase makes it a valuable reference compound in the development of G4-targeted anticancer drugs.
Ligand 2 (L2H2-2M2EA-6LCO) represents an interesting new scaffold for G4-ligand design. Its demonstrated ability to induce a specific anti-parallel G4 topology warrants further investigation. To fully assess its therapeutic potential, future studies should focus on generating comprehensive quantitative data, including its binding affinity and selectivity, as well as its cellular effects, such as cytotoxicity and impact on gene expression. Direct comparative studies with established ligands like pyridostatin will be crucial in positioning this and other novel hexaoxazole derivatives in the landscape of G4-targeted therapeutics.
Researchers are encouraged to utilize the provided protocols as a foundation for their own comparative studies, which will undoubtedly contribute to a deeper understanding of G-quadruplex biology and the development of next-generation G4-targeted therapies.
G-Quadruplex Ligands in Oncology: A Comparative Analysis of Telomestatin and BRACO-19
A head-to-head examination of two prominent G-quadruplex stabilizing agents reveals distinct profiles in their anti-cancer activity, highlighting the nuanced landscape of telomere-targeted therapies.
In the ongoing pursuit of novel cancer therapeutics, G-quadruplexes (G4s)—specialized four-stranded DNA structures found in telomeres and oncogene promoter regions—have emerged as a promising target. Small molecules that stabilize these structures can disrupt critical cellular processes in cancer cells, such as telomere maintenance and oncogene transcription, leading to cell death. Among the numerous G4 ligands developed, the natural product Telomestatin and the synthetic acridine derivative BRACO-19 have garnered significant attention. This guide provides a detailed comparison of their performance in cancer cells, supported by experimental data and methodologies, to inform researchers and drug development professionals.
At a Glance: Key Performance Indicators
| Feature | Telomestatin | BRACO-19 |
| Origin | Natural Product (from Streptomyces anulatus) | Synthetic (Trisubstituted Acridine) |
| Primary MoA | G-quadruplex stabilization, leading to telomerase inhibition and telomere uncapping.[1][2] | G-quadruplex stabilization, leading to telomerase inhibition and telomere uncapping.[3][4] |
| Reported IC50 (Cytotoxicity) | Varies by cell line, e.g., ~1-10 µM in multiple myeloma cells.[5] | Varies by cell line, e.g., 1.45 µM in U87 glioblastoma cells, 2.5 µM in UXF1138L uterine carcinoma cells.[1][3] |
| Telomerase Inhibition | Potent inhibitor; >90% inhibition at 1 µM in some myeloma cells.[5] | Potent inhibitor; near-complete inhibition at 5 µM in glioblastoma cells.[6] |
| Induction of Apoptosis | Induces apoptosis in various cancer cell lines.[5] | Induces apoptosis and senescence in a cell-type-dependent manner.[3][7] |
| Effects on Normal Cells | Less cytotoxic to normal cells compared to cancer cells.[2] | Exhibits selectivity for cancer cells over normal primary astrocytes.[3] |
Mechanism of Action: A Tale of Two Ligands
Both Telomestatin and BRACO-19 exert their primary anti-cancer effects by binding to and stabilizing G-quadruplex structures. This stabilization at the 3' single-stranded overhang of telomeres physically obstructs the telomerase enzyme, inhibiting its ability to elongate telomeres.[8] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[1][4]
Beyond telomerase inhibition, a more immediate and potent effect of these ligands is the induction of "telomere uncapping." By stabilizing the G-quadruplex, they displace key proteins of the shelterin complex, such as TRF2 and POT1, which are essential for protecting the chromosome ends.[2][9] This uncapping exposes the telomeres, which are then recognized as DNA double-strand breaks, activating a robust DNA damage response (DDR) that leads to cell cycle arrest and apoptosis.[3][10]
While their core mechanism is similar, subtle differences in their binding affinities and selectivity for different G-quadruplex topologies may contribute to variations in their biological activity. Telomestatin is noted for its high potency and selectivity for G-quadruplexes over duplex DNA.[11] BRACO-19 is also a potent and selective G4 ligand, and has been shown to cause the displacement of telomerase from the nucleus to the cytoplasm, where it is targeted for degradation.[1][3]
Signaling Pathways and Cellular Consequences
The stabilization of G-quadruplexes by Telomestatin and BRACO-19 initiates a cascade of cellular events, primarily centered around the DNA damage response.
Caption: Signaling pathway initiated by G-quadruplex ligands.
Comparative Performance Data
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of Telomestatin and BRACO-19 have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are presented below. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Ligand | Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Telomestatin | ARD, MM1S | Multiple Myeloma | ~1 | 7 days |
| ARP | Multiple Myeloma | ~10 | 7 days | |
| BRACO-19 | UXF1138L | Uterine Carcinoma | 2.5 | 5 days |
| U87 | Glioblastoma | 1.45 | 72 hours | |
| U251 | Glioblastoma | 1.55 | 72 hours | |
| SHG-44 | Glioblastoma | 2.5 | 72 hours | |
| C6 | Glioma | 27.8 | 72 hours |
Data compiled from references[1][3][5].
Induction of Apoptosis and Cell Cycle Arrest
Both ligands effectively induce apoptosis and cause cell cycle arrest in sensitive cancer cell lines.
| Ligand | Cell Line | Effect | Observation |
| Telomestatin | Multiple Myeloma | Apoptosis | Increased apoptotic cell death.[5] |
| BRACO-19 | U87, U251 | Apoptosis | Significant increase in Annexin V-positive cells after 72h.[3] |
| U87, U251 | Cell Cycle Arrest | Arrest in G2/M phase.[3] | |
| MCF-7 | Apoptosis | Increase in subG0/G1 phase.[7] | |
| MDA-MB231 | Cell Cycle Arrest | Decrease in G1 and enhancement of G2/M phase.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to assess the performance of G-quadruplex ligands.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[12]
Caption: Workflow for the TRAP assay.
Methodology:
-
Cell Lysate Preparation: Cancer cells are lysed on ice using a CHAPS-based buffer to release cellular contents, including telomerase.[3]
-
Telomerase Reaction: The cell extract is incubated with a reaction mixture containing a non-telomeric oligonucleotide substrate (TS primer) and dNTPs. Active telomerase in the extract adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX).[2] An internal control is often included to monitor for PCR inhibition.[2]
-
Product Detection: The amplified products, which appear as a characteristic 6-base pair ladder, are visualized by polyacrylamide gel electrophoresis (PAGE) and staining, or quantified using ELISA or quantitative real-time PCR (qPCR).[2][12]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the G-quadruplex ligand for a specified duration (e.g., 72 hours).
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.[15] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.[13]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the G-quadruplex ligand. Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold PBS and then resuspended in 1X Binding Buffer.[5]
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[5]
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Conclusion
Both Telomestatin and BRACO-19 are potent G-quadruplex ligands that demonstrate significant anti-cancer activity through the dual mechanisms of telomerase inhibition and telomere uncapping. Their ability to induce a DNA damage response, leading to cell cycle arrest and apoptosis, underscores the therapeutic potential of targeting G-quadruplex structures. While Telomestatin benefits from its natural origin and high selectivity, the synthetic nature of BRACO-19 allows for greater structural modification to potentially enhance its pharmacological properties. The choice between these or other G-quadruplex ligands will depend on the specific cancer type, its genetic background, and the desired therapeutic window. Further head-to-head studies under standardized conditions are warranted to more definitively delineate their comparative efficacy and guide future clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. telomer.com.tr [telomer.com.tr]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Cellular G-Quadruplex Ligand Assays
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a novel G-quadruplex (G4) ligand is paramount. This guide provides a comparative framework for designing and interpreting control experiments in cellular assays, ensuring that observed biological effects are directly attributable to G4 interaction.
The study of G-quadruplexes, non-canonical four-stranded DNA and RNA structures, has burgeoned due to their roles in critical cellular processes like transcription, replication, and telomere maintenance.[1] Consequently, small molecules that selectively target G4s are promising therapeutic candidates. However, the journey from a hit compound to a validated G4-targeting drug is paved with rigorous control experiments to delineate on-target from off-target effects.[2][3][4] This guide outlines essential control strategies, data presentation formats, and detailed protocols to bolster the confidence in your cellular assay results.
Core Principles of G4 Ligand Validation
A robust validation workflow for a G4 ligand (hereafter referred to as "Ligand X") should be built on a tiered approach, moving from in vitro biophysical characterization to in-cell target engagement and downstream phenotypic analysis. The key is to run parallel experiments with appropriate negative controls.
Key Control Strategies:
-
Inactive Structural Analogs: The gold standard for a negative control is a structurally similar molecule that lacks G4 binding affinity. This control helps to rule out effects stemming from the chemical scaffold itself, unrelated to G4 interaction.
-
Mutated G4 Sequences: Utilizing oligonucleotides with mutations in the G-rich sequences that prevent G4 formation is crucial for in vitro assays to demonstrate the G4-dependent activity of the ligand.
-
Competition Assays: Displacing a known G4-binding fluorescent probe with the ligand of interest can provide evidence of competitive binding to the G4 structure.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a ligand to its target in a cellular context by measuring changes in the thermal stability of the target protein.[6][7][8][9][10] While primarily used for protein targets, its principles can be adapted for nucleic acid structures.
-
G4-Specific Antibodies: Antibodies that recognize G4 structures can be used in techniques like Chromatin Immunoprecipitation (ChIP) to confirm that the ligand stabilizes G4s at specific genomic loci.[1][11][12][13]
Comparative Data Presentation
Clear and concise data presentation is critical for comparing the performance of Ligand X against controls. The following tables provide templates for summarizing key quantitative data.
Table 1: In Vitro G4-Binding Affinity and Selectivity
| Compound | Target G4 (e.g., c-MYC) Kd (µM) | Mutated Sequence Kd (µM) | Duplex DNA Kd (µM) | G4/Duplex Selectivity Ratio |
| Ligand X | 0.5 | > 50 | 25 | 50 |
| Negative Control | > 50 | > 50 | 30 | < 1 |
| Positive Control (e.g., PDS) | 0.2 | > 50 | 15 | 75 |
Table 2: G4 Stabilization by FRET-Melting Assay
| Compound (at 1 µM) | Target G4 (e.g., Telomeric) ΔTm (°C) | Mutated Sequence ΔTm (°C) |
| Ligand X | +15 | +1 |
| Negative Control | +0.5 | 0 |
| Positive Control (e.g., BRACO-19) | +20 | +1.2 |
Table 3: Cellular Activity and Cytotoxicity
| Compound | G4-Targeted Gene Expression (e.g., c-MYC) IC50 (µM) | Cellular Viability (e.g., in A549 cells) CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Ligand X | 2.0 | 25 | 12.5 |
| Negative Control | > 50 | > 50 | - |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the biological context of G4 ligands is essential for understanding their mechanism of action.
Caption: Experimental workflow for G4 ligand validation.
Caption: G4 ligand-mediated transcription repression.
Caption: Logical relationship of control experiments.
Detailed Experimental Protocols
1. FRET-Based G4 Melting Assay
-
Objective: To determine the thermal stabilization of a G4 structure upon ligand binding.
-
Methodology:
-
Synthesize a DNA oligonucleotide with a G4-forming sequence flanked by a FRET pair (e.g., FAM and TAMRA).
-
Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to pre-form the G4 structure.
-
Incubate the G4-DNA (e.g., 200 nM) with varying concentrations of the test compound (Ligand X, negative control) in a 96-well qPCR plate.
-
Measure the fluorescence of the donor fluorophore (FAM) while increasing the temperature from 25°C to 95°C in 1°C increments.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, resulting in a significant change in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm in the presence of the compound.
-
2. G4-Chromatin Immunoprecipitation (G4-ChIP)
-
Objective: To confirm the stabilization of G4 structures at specific genomic locations within cells by the ligand.
-
Methodology:
-
Treat cells with Ligand X, a negative control, or a vehicle control for a specified time.
-
Crosslink DNA and proteins with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the G4-DNA-protein complexes using a G4-specific antibody (e.g., BG4).[12]
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific G4-containing genomic regions (e.g., the c-MYC promoter) by quantitative PCR (qPCR). Compare the enrichment in ligand-treated samples to control samples.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of direct target engagement in a cellular environment. While typically for proteins, the principle can be applied to detect stabilization of G4-protein complexes.
-
Methodology:
-
Treat intact cells with Ligand X or a vehicle control.
-
Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction for the presence of a known G4-binding protein (e.g., a helicase) by Western blotting.
-
Ligand binding to a G4 structure that interacts with the protein should stabilize the complex, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the control.
-
By systematically applying these control experiments and presenting the data in a clear, comparative format, researchers can build a compelling case for the specific G4-targeting activity of their compounds, paving the way for further development.
References
- 1. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00023D [pubs.rsc.org]
A Comparative Guide to Cross-Validating G-Quadruplex Ligand Binding: A Case Study with PhenDC3
For researchers, scientists, and drug development professionals, the rigorous validation of a ligand's binding to its target is paramount. In the field of G-quadruplex (G4) therapeutics, where ligands are developed to interact with these unique nucleic acid secondary structures, a multi-assay approach is crucial for robust characterization. This guide provides a comparative overview of common biophysical assays used to validate the binding of the G-quadruplex ligand, PhenDC3, to the human telomeric G-quadruplex.
This guide will delve into the experimental data and methodologies of three widely used techniques: Fluorescence Resonance Energy Transfer (FRET)-melting assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By presenting quantitative data, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to critically evaluate and select the appropriate assays for their G-quadruplex ligand discovery and development programs.
Quantitative Data Comparison: PhenDC3 Binding to Human Telomeric G-Quadruplex
The following table summarizes the binding affinity (as dissociation constant, Kd) of PhenDC3 to the human telomeric G-quadruplex as determined by different biophysical assays. It is important to note that variations in experimental conditions, such as buffer composition and temperature, can influence the measured binding parameters.
| Assay | G-Quadruplex Sequence | Ligand | Dissociation Constant (Kd) | Stoichiometry (n) | Thermodynamic Parameters | Reference |
| FRET-melting | 22AG (d[AGGG(TTAGGG)3]) | PhenDC3 | 0.5 µM (ΔTₘ) | Not Determined | Not Determined | |
| Surface Plasmon Resonance (SPR) | 22AG (d[AGGG(TTAGGG)3]) | PhenDC3 | 0.2 - 0.7 µM | Not Determined | Not Determined | |
| Isothermal Titration Calorimetry (ITC) | 22AG (d[AGGG(TTAGGG)3]) | PhenDC3 | 0.1 - 0.5 µM | 2:1 (ligand:G4) | ΔH < 0, ΔS < 0 |
Experimental Workflows and Methodologies
A thorough understanding of the principles and protocols of each assay is essential for interpreting binding data accurately.
Fluorescence Resonance Energy Transfer (FRET)-Melting Assay
FRET-melting assays are a high-throughput method to assess the thermal stabilization of a G-quadruplex upon ligand binding. An increase in the melting temperature (Tₘ) of the G-quadruplex in the presence of a ligand is indicative of a binding interaction.
Experimental Protocol:
-
Sample Preparation: A DNA oligonucleotide capable of forming a G-quadruplex is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other. The oligonucleotide is annealed in a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2) to pre-form the G-quadruplex structure.
-
Mixing: The pre-formed G-quadruplex DNA is mixed with varying concentrations of PhenDC3 in the reaction buffer. A control sample without the ligand is also prepared.
-
Instrumentation: The samples are placed in a real-time PCR instrument.
-
Melt Curve Analysis: The temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min), and the fluorescence of the donor fluorophore is monitored. As the G-quadruplex unfolds, the donor and quencher are separated, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tₘ) is determined by plotting the negative first derivative of the fluorescence as a function of temperature. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the G-quadruplex alone from the Tₘ in the presence of PhenDC3.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand and its target. This allows for the determination of binding affinity (Kd) and kinetic rate constants (ka and kd).
Experimental Protocol:
-
Chip Preparation: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Ligand Preparation: A series of concentrations of PhenDC3 are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of PhenDC3 are then injected sequentially over the surface, allowing for association. Following the association phase, the running buffer is flowed again to monitor the dissociation of the ligand.
-
Regeneration: A regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) is injected to remove any remaining bound ligand from the sensor surface.
-
Data Analysis: The change in the SPR signal (measured in response units, RU) over time is recorded in a sensorgram. The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation: A solution of the G-quadruplex DNA is placed in the sample cell of the calorimeter, and a solution of PhenDC3 at a higher concentration is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: The system is allowed to equilibrate at a constant temperature. Small aliquots of the PhenDC3 solution are then injected into the G-quadruplex solution.
-
Heat Measurement: The heat released or absorbed during the binding event after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the G-quadruplex. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Conclusion
The cross-validation of G-quadruplex ligand binding using multiple biophysical assays is essential for building a comprehensive understanding of the molecular recognition process. As demonstrated with the case study of PhenDC3, FRET-melting, SPR, and ITC each provide unique and complementary information. FRET-melting offers a high-throughput method for assessing thermal stabilization, SPR delivers real-time kinetic data, and ITC provides a complete thermodynamic profile of the interaction.
By employing a multi-assay approach, researchers can gain greater confidence in their lead compounds and make more informed decisions in the drug development pipeline. The choice of assays will depend on the specific research question, the available resources, and the stage of the drug discovery process. This guide serves as a foundational resource for designing and interpreting experiments aimed at characterizing the binding of small molecules to G-quadruplex DNA.
A Comparative Analysis of G-Quadruplex Ligands: PhenDC3 vs. BRACO-19
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of G-quadruplex (G4) targeted therapies, a multitude of small molecules have been developed to modulate the structure and function of these non-canonical nucleic acid structures. Among these, PhenDC3 and BRACO-19 have emerged as prominent ligands, each with distinct chemical scaffolds and biological activities. This guide provides a comprehensive comparative analysis of PhenDC3 and BRACO-19, presenting key performance data, detailed experimental protocols, and visual representations of their mechanisms to aid researchers in selecting the appropriate tool for their studies.
Chemical and Structural Overview
PhenDC3 is a bisquinolinium compound recognized for its high affinity and remarkable selectivity for G-quadruplex structures over duplex DNA. Its crescent-shaped aromatic core is adept at stacking on the terminal G-quartets of G4s.
BRACO-19 , a 3,6,9-trisubstituted acridine derivative, is one of the earlier developed G4 ligands. While it exhibits potent biological activity, including telomerase inhibition, it is characterized by a lower selectivity for G-quadruplexes when compared to duplex DNA.
Quantitative Performance Data
The following tables summarize the key quantitative data for PhenDC3 and BRACO-19, providing a direct comparison of their binding affinities, selectivities, and cellular activities.
Table 1: G-Quadruplex Binding Affinity and Selectivity
| Ligand | G-Quadruplex Target | Binding Affinity (Kd) | Selectivity (G4 vs. dsDNA) | Reference |
| PhenDC3 | Human Telomeric | Nanomolar range | High | [1][2] |
| c-myc promoter | Nanomolar range | High | [2] | |
| BRACO-19 | Human Telomeric | 30 x 106 M-1 (Ka) | ~10-fold | [3] |
| Parallel G4 | Favorable binding energy | Low | [4][5] |
Note: Binding affinity can vary depending on the specific G-quadruplex sequence, buffer conditions, and the experimental technique used.
Table 2: Cellular Activity (IC50 Values)
| Ligand | Cancer Cell Line | IC50 Value | Reference |
| PhenDC3 | HeLa (in combination) | Not available as a single agent | [6] |
| S. pombe | Growth defects at 50-100 µM | [6] | |
| BRACO-19 | U87 (Glioblastoma) | 1.45 µM | [7] |
| U251 (Glioblastoma) | 1.55 µM | [7] | |
| SHG44 (Glioblastoma) | 2.5 µM | [7] | |
| UXF1138L (Uterine) | 2.5 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PhenDC3 and BRACO-19 are provided below.
FRET-Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent reporter dye (e.g., FAM) and a quencher dye (e.g., TAMRA) at its termini. The oligonucleotide is annealed in a buffer containing a G4-stabilizing cation (e.g., 100 mM KCl).
-
Assay Setup: The labeled oligonucleotide (e.g., 0.2 µM) is mixed with the G4 ligand at various concentrations in a 96-well plate.
-
Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined for the oligonucleotide alone and in the presence of the ligand.
-
Data Analysis: The change in melting temperature (ΔTm) is calculated as an indicator of the ligand's ability to stabilize the G-quadruplex structure.[9][10][11]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of ligand binding to a G-quadruplex.
-
Chip Preparation: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A solution containing the G4 ligand at various concentrations is flowed over the sensor chip surface. The binding of the ligand to the immobilized G-quadruplex is detected as a change in the refractive index, measured in resonance units (RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[12][13][14][15]
Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.
-
Template-Primer Design: A DNA template containing a G-quadruplex-forming sequence is annealed to a radiolabeled or fluorescently labeled primer.
-
Polymerase Reaction: The template-primer hybrid is incubated with a thermostable DNA polymerase (e.g., Taq polymerase) and dNTPs in the presence or absence of the G4 ligand.
-
Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.
-
Analysis: The stabilization of the G-quadruplex by the ligand results in a truncated DNA product, appearing as a "stop" band on the gel. The intensity of this band correlates with the ligand's stabilizing efficiency.[16][17][18][19]
Cell Viability Assay (MTT/Resazurin)
These colorimetric assays are used to determine the cytotoxic effect of the G4 ligands on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the G4 ligand for a specified period (e.g., 72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.[20][21]
-
Resazurin Assay: Resazurin solution is added, which is reduced to the fluorescent resorufin by viable cells.
-
-
Signal Quantification:
-
MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Resazurin Assay: The fluorescence is measured using a microplate reader.
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the ligand that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[22][23][24]
Mechanism of Action and Signaling Pathways
The distinct chemical natures of PhenDC3 and BRACO-19 lead to different primary mechanisms of action and downstream cellular consequences.
PhenDC3 is known to be a potent stabilizer of G-quadruplex structures in vivo. This stabilization can lead to the stalling of replication forks and the induction of DNA damage, ultimately triggering genome instability, particularly in cells with deficiencies in DNA repair pathways.[6]
BRACO-19 primarily targets telomeric G-quadruplexes. By stabilizing these structures, it inhibits the activity of telomerase, the enzyme responsible for maintaining telomere length. This leads to progressive telomere shortening with each cell division. Additionally, BRACO-19 can induce the disassembly of the protective T-loop structure at telomeres, exposing the chromosome ends and triggering a DNA damage response, which can result in cell cycle arrest, senescence, or apoptosis.[7][8][25]
Conclusion
PhenDC3 and BRACO-19 represent two distinct classes of G-quadruplex ligands with different strengths and applications. PhenDC3's high selectivity makes it an excellent tool for specifically probing the roles of G-quadruplexes in cellular processes with minimal off-target effects on duplex DNA. Its ability to induce genome instability suggests its potential as a therapeutic agent, particularly in the context of synthetic lethality with DNA repair deficiencies.
BRACO-19, while less selective, has a well-documented anti-telomerase activity and has demonstrated in vivo anti-tumor efficacy. Its mechanism, involving both telomere shortening and uncapping, provides a dual mode of action against cancer cells.
The choice between PhenDC3 and BRACO-19 will ultimately depend on the specific research question. For studies requiring high G-quadruplex versus duplex DNA selectivity, PhenDC3 is the superior choice. For investigations focused on telomere biology and telomerase inhibition, BRACO-19 remains a relevant and potent tool. This comparative guide provides the foundational data and methodologies to assist researchers in making an informed decision for their G-quadruplex-related studies.
References
- 1. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of the G-Quadruplex Ligand BRACO-19 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-quadruplexes (G4s), specialized four-stranded secondary structures in nucleic acids, are emerging as promising therapeutic targets in oncology. Ligands that stabilize these structures can interfere with critical cellular processes such as telomere maintenance and oncogene expression, leading to cancer cell death. This guide provides a comparative analysis of the efficacy of BRACO-19, a well-characterized G-quadruplex ligand, across various cancer cell lines. Due to the absence of specific public data on a compound named "G-quadruplex ligand 2," this report utilizes BRACO-19 as a representative and extensively studied G4 ligand to illustrate the comparative efficacy and mechanism of action. This guide synthesizes data on its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation.
Introduction to BRACO-19
BRACO-19 is a 3,6,9-trisubstituted acridine derivative designed to bind to and stabilize G-quadruplex structures, particularly within telomeric regions of DNA.[1] By stabilizing these structures, BRACO-19 effectively inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length and immortalizing cancer cells.[2][3] This action leads to telomere dysfunction, triggering cellular senescence, apoptosis, and cell cycle arrest in cancer cells.[1][4] Notably, BRACO-19 has demonstrated selectivity for cancer cells, with minimal effects observed in normal primary astrocytes.[1][4]
Comparative Cytotoxicity of BRACO-19
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The tables below summarize the IC50 values of BRACO-19 in a range of human cancer cell lines, as determined by various cell viability assays.
Table 1: IC50 Values of BRACO-19 in Glioblastoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Type |
| U87 | Glioblastoma | 1.45 | 72 hours | Not Specified |
| U251 | Glioblastoma | 1.55 | 72 hours | Not Specified |
| SHG-44 | Glioblastoma | 2.5 | 72 hours | Not Specified |
| C6 | Glioma (Rat) | 27.8 | 72 hours | Not Specified |
Data sourced from a study on telomere targeting in human glioblastoma cells.[1][5]
Table 2: IC50 Values of BRACO-19 in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Type |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | SRB Assay |
| A549 | Lung Carcinoma | 2.4 | 96 hours | SRB Assay |
| DU-145 | Prostate Carcinoma | 2.3 | Not Specified | SRB Assay |
| A2780 | Ovarian Carcinoma | 0.1 | Not Specified | TRAP Assay |
| GIST882 | Gastrointestinal Stromal Tumor | > 25 | 96 hours | SRB Assay |
Data compiled from multiple sources.[2][6]
Mechanism of Action: Signaling Pathway
BRACO-19 exerts its anticancer effects primarily through the disruption of telomere maintenance. The ligand stabilizes G-quadruplex structures at the 3' overhang of telomeres, which inhibits telomerase from elongating the telomeres and properly capping the chromosome ends.[1][3] This leads to telomere uncapping and the disassembly of the protective T-loop structure.[1] The exposed telomeres are recognized as DNA damage, triggering a DNA damage response (DDR).[1][4] This response ultimately activates downstream pathways involving p53 and p21, leading to cell cycle arrest, apoptosis, and senescence.[1] Furthermore, BRACO-19 has been shown to induce the displacement of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for degradation.[3][6]
Caption: Signaling pathway of BRACO-19 in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of BRACO-19.
Cell Proliferation Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed 2,000 cells per well in 96-well plates in 0.1 mL of RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS).
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Add BRACO-19 in 0.1 mL of medium to achieve final concentrations ranging from 0.1 to 10 µmol/L.
-
Exposure: Allow the cells to proliferate for 5 days with continuous exposure to the drug.
-
Staining: Fix the cells and stain with Sulforhodamine B.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.[6]
Senescence-Associated β-Galactosidase Staining
This assay identifies senescent cells, which express a specific β-galactosidase enzyme.
-
Cell Seeding: Seed 10,000 cells per well in 6-well plates in 5 mL of medium.
-
Treatment: Treat the cells with either a vehicle control (PBS) or BRACO-19 at concentrations of 0.1 and 1 µmol/L for 15 days.
-
Medium Change: Replace the drug-containing medium every 4 days.
-
Fixation: On day 15, wash the cells with PBS and fix them in a solution of 2% formaldehyde/0.2% glutaraldehyde.
-
Staining: Stain the fixed cells with the β-galactosidase staining solution.
-
Analysis: Observe the cells under a microscope for the development of blue color, indicative of senescent cells.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a G-quadruplex ligand like BRACO-19 in cancer cell lines.
Caption: Experimental workflow for G-quadruplex ligand evaluation.
Conclusion
BRACO-19 demonstrates significant cytotoxic activity against a variety of cancer cell lines, with IC50 values typically in the low micromolar range. Its mechanism of action, centered on the stabilization of G-quadruplexes and subsequent inhibition of telomerase, represents a targeted approach to anticancer therapy. The data presented herein underscore the potential of G-quadruplex ligands as a promising class of therapeutic agents. Further research and clinical evaluation are warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Unveiling the Impact of G-Quadruplex Ligands on Gene Expression: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the validation and comparison of G-quadruplex (G4) ligands, with a focus on the anthracene-9,10-dione derivative, Ligand 2.
This guide provides a comprehensive comparison of G-quadruplex (G4) ligand 2, identified as 2,6-bis[3-(N-piperidino) propionamido] anthracene-9,10-dione (PPA) , with other notable G4-stabilizing agents. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource for evaluating the effects of these ligands on gene expression, supported by experimental data and detailed protocols.
Introduction to G-Quadruplex Ligands and Gene Regulation
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in functionally significant genomic regions, including gene promoters and telomeres. The stabilization of G4s by small molecules, known as G4 ligands, can modulate various cellular processes, most notably gene expression. By stabilizing G4 structures in the promoter regions of oncogenes such as c-myc, KRAS, and BCL2, these ligands can act as transcriptional repressors, offering a promising avenue for anticancer therapy. This guide will delve into the experimental validation of these effects, comparing PPA with other well-characterized G4 ligands.
Comparative Analysis of G-Quadruplex Ligand Efficacy
The following tables summarize the available quantitative data on the biological effects of PPA and other prominent G4 ligands. Direct comparative studies on gene expression modulation are limited in the literature; therefore, data on cytotoxicity and other relevant biological activities are also presented to provide a broader context for their potential therapeutic applications.
Table 1: Comparative Cytotoxicity of G-Quadruplex Ligands in Cancer Cell Lines
| Ligand | Chemical Name | Cell Line | IC50 (µM) | Citation |
| Ligand 2 (PPA) | 2,6-bis[3-(N-piperidino) propionamido] anthracene-9,10-dione | HeLa | Not specified | [1] |
| BRACO-19 | 3,6,9-trisubstituted acridine | U87 Glioblastoma | ~1 | [2] |
| U251 Glioblastoma | ~1 | [2] | ||
| PDS | Pyridostatin | HCT116 | 30.76 | [3] |
| CX-5461 | Pidnarulex | LIG4+/+ HCT116 | ~0.2 | [4] |
| LIG4-/- HCT116 | ~0.05 | [4] | ||
| TMPyP4 | 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin | A549 | >2 (for cell death) | [5] |
Table 2: Observed Effects of G-Quadruplex Ligands on Gene and Protein Expression
| Ligand | Target Gene/Protein | Effect | Cell Line | Citation |
| BRACO-19 | p53, p21 | Upregulation | U87, U251 | [2] |
| hTERT | Decreased nuclear expression | UXF1138L | [6] | |
| TMPyP4 | c-MYC, hTERT | Downregulation | Not specified | [7] |
| CX-5461 | rDNA transcription | Inhibition | Not specified | [8][9] |
| QN-302 | MDM2 | Downregulation | Liposarcoma cells | [10] |
Signaling Pathways Modulated by G-Quadruplex Ligands
G4 ligands exert their effects by impinging on various cellular signaling pathways. Stabilization of G4 structures can lead to DNA damage responses, cell cycle arrest, and apoptosis. The following diagrams illustrate some of the key pathways affected by these compounds.
References
- 1. Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-mediated DNA damage response is synthetic lethal with G-quadruplex stabilizer CX-5461 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
Safety Operating Guide
Safe Disposal of G-quadruplex Ligand 2: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of novel chemical entities like G-quadruplex ligands are paramount for ensuring laboratory safety and environmental protection. Given that "G-quadruplex ligand 2" is a placeholder name for what is likely a novel, uncharacterized compound, it must be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing upon established protocols for nitrogen-containing heterocyclic and aromatic compounds, which are common structural motifs in G-quadruplex ligands.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
2. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulations. The following protocol outlines the general steps to be taken.
Step 1: Waste Identification and Classification
-
Unless a comprehensive Safety Data Sheet (SDS) explicitly states otherwise, this compound should be classified as hazardous chemical waste.
-
This classification is based on the potential for unknown toxicity, reactivity, or other hazardous properties inherent in a novel research compound.
Step 2: Waste Segregation
-
Solid Waste: Collect any solid form of this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealed container labeled as "Hazardous Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container labeled as "Hazardous Liquid Waste." Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous vs. Organic: If both aqueous and organic solvent solutions of the ligand are generated, they must be collected in separate, clearly labeled containers.
Step 3: Containerization and Labeling
-
Container Choice: Use only containers approved for hazardous waste that are compatible with the chemical nature of the ligand and any solvents. Plastic is often preferred for its durability.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The full chemical name: "this compound" (or its specific chemical identifier).
-
All chemical constituents by percentage, including solvents.
-
The date the container was first used for waste accumulation.
-
The responsible researcher and laboratory information.
-
Step 4: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
Step 5: Disposal Request and Pickup
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 12 months), submit a waste pickup request to your EHS department.
-
Do not transport hazardous waste outside of your laboratory; EHS personnel are trained for this task.
Prohibited Disposal Methods
Under no circumstances should this compound or its solutions be disposed of via the following methods:
-
Sink Disposal: Drain disposal is prohibited for hazardous chemicals as it can contaminate waterways and damage plumbing infrastructure.
-
Regular Trash: Solid waste contaminated with the ligand must not be placed in the regular trash.
-
Evaporation: Allowing solvent to evaporate to reduce waste volume is not a permissible disposal method.
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, general guidelines for laboratory chemical waste provide context for accumulation limits.
| Parameter | Guideline | Reference |
| Maximum SAA Volume | 55 gallons of hazardous waste | University of Pennsylvania EHRS[1] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid for "P-listed" (acutely toxic) chemicals | University of Pennsylvania EHRS[1] |
| SAA Storage Time Limit | Up to 12 months from the first date of accumulation, provided volume limits are not exceeded | University of Pennsylvania EHRS[1] |
As the toxicity of "this compound" is unknown, it is prudent to handle it with the care afforded to highly hazardous materials and to not let waste accumulate for extended periods.
Experimental Protocols Cited
This guide is based on standard hazardous waste management protocols from various institutions and does not cite specific experimental research on the disposal of this compound, as none is publicly available. The procedures outlined are derived from best practices in laboratory safety.[1][2][3][4]
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
